molecular formula C39H39Cl2N5O4 B611778 VU0661013

VU0661013

Cat. No.: B611778
M. Wt: 712.7 g/mol
InChI Key: BSAYHBZFNXDOIJ-JOCHJYFZSA-N
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Description

VU661013 is a MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax Resistant Acute Myelogenous Leukemia. VU661013 is a novel, potent, selective MCL-1 inhibitor that de-stabilizes BIM/MCL-1 association, leads to apoptosis in AML, and is active in venetoclax-resistant cells and patient derived xenografts. In addition, VU661013 was safely combined with venetoclax for synergy in murine models of AML.

Properties

IUPAC Name

3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYHBZFNXDOIJ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of VU0661013 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. Myeloid cell leukemia 1 (MCL-1) is a critical anti-apoptotic protein frequently overexpressed in AML and is a primary driver of resistance to conventional chemotherapies and targeted agents like the BCL-2 inhibitor, venetoclax.[1][2] VU0661013 has emerged as a novel, potent, and highly selective small-molecule inhibitor of MCL-1, demonstrating significant preclinical activity in AML models. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Reinstating Apoptosis

This compound exerts its anti-leukemic effects by directly targeting MCL-1, a key regulator of the intrinsic apoptotic pathway. The core of its mechanism is the disruption of the protein-protein interaction between MCL-1 and the pro-apoptotic "BH3-only" protein, BIM.[1][2]

In healthy cells, the balance between pro- and anti-apoptotic BCL-2 family proteins dictates cell fate. In many AML cells, this balance is skewed towards survival due to the high expression of MCL-1, which sequesters pro-apoptotic proteins like BIM and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

This compound, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of MCL-1. This competitive binding displaces BIM from MCL-1, liberating it to activate the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK leads to their oligomerization in the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade culminates in the activation of caspases and the execution of the apoptotic program.

Signaling Pathway Diagram

VU0661013_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MCL1 MCL-1 BIM BIM MCL1->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Cytochrome_c_released Cytochrome c MOMP->Cytochrome_c Release This compound This compound This compound->MCL1 Inhibits Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cytochrome_c_released->Caspase_Activation Initiates

Caption: Mechanism of this compound-induced apoptosis in AML cells.

Quantitative Data

The potency and selectivity of this compound have been quantified in various preclinical studies.

Table 1: In Vitro Binding Affinity of this compound
Target ProteinBinding Affinity (Ki)Assay
MCL-1 97 ± 30 pM TR-FRET
BCL-20.73 µMTR-FRET
BCL-xL> 40 µMTR-FRET

Data sourced from Selleck Chemicals and a study published in a peer-reviewed journal.[1]

Table 2: Growth Inhibition (GI50) of this compound in AML Cell Lines (48-hour treatment)
AML Cell LineGI50 (µM)
MV-4-11< 1
MOLM-13< 1
OCI-AML3< 1
K562> 10

Data extracted from a publication on a novel MCL-1 inhibitor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in AML.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of this compound to BCL-2 family proteins.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled peptide (e.g., from the pro-apoptotic protein BAK) and the target protein (e.g., MCL-1) by the inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Reconstitute recombinant human MCL-1, BCL-2, and BCL-xL proteins.

    • Prepare a fluorescently labeled BAK-derived peptide (donor fluorophore) and an acceptor fluorophore-conjugated antibody against the protein tag (e.g., His-tag).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 384-well plate, add the target protein and the fluorescently labeled peptide.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding equilibrium.

    • Add the acceptor fluorophore-conjugated antibody.

    • Incubate for another period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the fluorescence ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell Viability and Growth Inhibition (GI50) Assay

This assay determines the cytotoxic effect of this compound on AML cell lines.

Principle: Cell viability is assessed using a colorimetric or fluorometric method that measures metabolic activity (e.g., MTT or resazurin reduction) or ATP content.

Protocol:

  • Cell Culture: Culture AML cell lines (e.g., MV-4-11, MOLM-13) in appropriate media and conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., CellTiter-Glo® for ATP measurement) to each well.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the drug concentration and fit to a dose-response curve to calculate the GI50 value.

Western Blotting for BCL-2 Family Proteins

This technique is used to assess the protein levels of BCL-2 family members in AML cells.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

  • Cell Lysis:

    • Treat AML cells with this compound or vehicle for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model of AML

This model is used to evaluate the anti-leukemic efficacy of this compound in a living organism.

Principle: Human AML cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth and survival is monitored.

Protocol:

  • Cell Line and Animal Model:

    • Use a suitable AML cell line (e.g., MV-4-11) or patient-derived xenograft (PDX) cells.

    • Use immunodeficient mice (e.g., NSG mice).

  • Cell Implantation:

    • Inject a defined number of AML cells (e.g., 1 x 10^6) intravenously or subcutaneously into the mice.

  • Tumor Establishment and Treatment:

    • Allow the leukemia to establish, which can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or peripheral blood sampling for human CD45+ cells.

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10, 25, or 75 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily for 21 days).[2]

  • Efficacy Assessment:

    • Monitor tumor burden by imaging or flow cytometry of peripheral blood, bone marrow, and spleen at the end of the study.

    • Monitor animal body weight and overall health.

    • For survival studies, monitor mice until they reach a predefined endpoint.

  • Data Analysis:

    • Compare tumor burden between treatment and control groups using appropriate statistical tests.

    • Generate Kaplan-Meier survival curves and analyze for statistical significance.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation TR_FRET TR-FRET Assay (Binding Affinity) Cell_Viability Cell Viability Assay (GI50) TR_FRET->Cell_Viability Potency Confirmation Western_Blot Western Blot (Protein Expression) Cell_Viability->Western_Blot Mechanism Validation Xenograft_Model AML Xenograft Model Western_Blot->Xenograft_Model Candidate for In Vivo Testing Treatment This compound Treatment Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Burden, Survival) Treatment->Efficacy_Assessment

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in AML cells, including those resistant to the BCL-2 inhibitor venetoclax. Its mechanism of action, centered on the disruption of the MCL-1/BIM complex, represents a promising therapeutic strategy for a significant subset of AML patients. The preclinical data strongly support its further development, both as a single agent and in combination with other anti-leukemic drugs. Future research will likely focus on identifying predictive biomarkers of response to this compound, optimizing combination therapies, and evaluating its efficacy and safety in clinical trials for patients with AML. The detailed methodologies provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of MCL-1 inhibition in AML and other hematological malignancies.

References

Selectivity Profile of VU0661013: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

VU0661013 is a potent and highly selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Overexpression of MCL-1 is a key survival mechanism for many cancer cells and a primary driver of resistance to other anticancer therapies, including the BCL-2 inhibitor venetoclax.[1][4] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting quantitative data for its on-target and off-target activities, detailed experimental methodologies for the key assays cited, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel BH3 mimetic that targets the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM.[1][2] This action liberates pro-apoptotic factors, ultimately leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis. Its high selectivity for MCL-1 over other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, makes it a valuable tool for studying MCL-1-dependent cancers and a promising candidate for therapeutic development, particularly in venetoclax-resistant acute myeloid leukemia (AML).[1][4]

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through binding assays against core members of the BCL-2 family. Additionally, off-target effects have been identified, notably against Glutathione Peroxidase 4 (GPX4). The following tables summarize the known quantitative data for this compound.

Table 1: On-Target and BCL-2 Family Selectivity
Target ProteinAssay TypeSpeciesInhibition Constant (Ki)Reference
MCL-1 TR-FRETHuman97 ± 30 pM [2][3]
BCL-2TR-FRETHuman0.73 µM[2][3]
BCL-xLTR-FRETHuman> 40 µM[2][3]

Note: The selectivity for MCL-1 over BCL-2 is approximately 7,500-fold, and over BCL-xL is greater than 412,000-fold.

Table 2: Known Off-Target Activity
Target ProteinAssay TypeSpeciesInhibition Constant (IC50)Reference
GPX4 Enzymatic AssayHuman8.4 µM [3]
GPX1Enzymatic AssayHumanNo significant inhibition[3]
GPX2Enzymatic AssayHumanNo significant inhibition[3]
Glutathione Reductase (GR)Enzymatic AssayHumanNo significant inhibition[3]
Thioredoxin Reductase 1 (TrxR1)Enzymatic AssayHumanNo significant inhibition[3]

Signaling Pathway and Mechanism of Action

This compound functions as a BH3 mimetic. In MCL-1-dependent cancer cells, MCL-1 sequesters pro-apoptotic proteins (e.g., BIM, BAK), preventing them from triggering the apoptotic cascade. By binding to the BH3 groove of MCL-1, this compound competitively displaces these pro-apoptotic partners. The released BIM is then free to activate BAX and BAK, while released BAK can directly oligomerize. This activation leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c and initiating caspase activation, culminating in apoptosis.

MCL1_Inhibition_Pathway cluster_Mito Mitochondrion cluster_Cytosol Cytosol Mito_Membrane Outer Mitochondrial Membrane BAX BAX BAX_BAK_Pore BAX/BAK Pore BAX->BAX_BAK_Pore BAK BAK BAK->BAX_BAK_Pore CytoC_in Cytochrome c BAX_BAK_Pore->CytoC_in Release CytoC_out Cytochrome c MCL1 MCL-1 MCL1->BAK BIM BIM MCL1->BIM Sequestration BIM->BAX Activation This compound This compound This compound->MCL1 Inhibition Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosome Apoptosome Apoptosome->Casp9 Activation Apoptosis Apoptosis Casp3->Apoptosis CytoC_out->Apoptosome Assembly

Caption: Mechanism of action for this compound in inducing apoptosis.

Experimental Protocols

The following sections describe representative methodologies for the key assays used to determine the selectivity profile of this compound. These protocols are based on standard industry practices for such determinations.

MCL-1/BCL-2 Family Binding Affinity (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format used to measure molecular interactions, making it ideal for high-throughput screening and affinity determination. The assay measures the inhibition of a BCL-2 family protein (e.g., MCL-1) binding to a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK or BIM).

Principle: A Terbium (Tb)-labeled antibody binds to a tagged BCL-2 family protein (Donor). A fluorescently-labeled BH3 peptide (Acceptor) binds to the BCL-2 family protein. When in close proximity, excitation of the Tb-donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor like this compound disrupts the protein-peptide interaction, decreasing the FRET signal.

Representative Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1x Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA).

    • Compound Dilution: Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations.

    • Protein-Antibody Mix: Prepare a mix containing the His-tagged MCL-1, BCL-2, or BCL-xL protein and the Tb-anti-His antibody in Assay Buffer.

    • Peptide Mix: Prepare the fluorescently-labeled BAK or BIM peptide in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of the compound dilutions (or DMSO control) into the assay plate.

    • Add 5 µL of the Protein-Antibody mix to all wells.

    • Incubate for 30 minutes at room temperature to allow compound-protein binding.

    • Add 10 µL of the Peptide Mix to initiate the binding reaction.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader (e.g., EnVision, PHERAstar).

    • Measure emission at two wavelengths: Donor (e.g., 620 nm) and Acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

    • Convert IC50 to a Ki value using the Cheng-Prusoff equation, requiring knowledge of the peptide ligand's affinity (Kd) and concentration.

TR_FRET_Workflow start Start prep Prepare Reagents: - Serial Dilution of this compound - Protein/Tb-Ab Mix - Fluorescent Peptide Mix start->prep dispense_cpd Dispense Compound or DMSO Control to Plate prep->dispense_cpd dispense_prot Add Protein/Tb-Ab Mix dispense_cpd->dispense_prot incubate1 Incubate (30 min) dispense_prot->incubate1 dispense_pep Add Fluorescent Peptide Mix incubate1->dispense_pep incubate2 Incubate (2 hours) dispense_pep->incubate2 read Read Plate (620 nm & 665 nm) incubate2->read analyze Analyze Data: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50/Ki read->analyze end End analyze->end

Caption: General experimental workflow for a TR-FRET binding assay.
GPX4 Enzymatic Activity Assay

The off-target activity of this compound against GPX4 was likely determined using a coupled enzymatic assay that measures GPX4 activity indirectly.

Principle: GPX4 reduces a peroxide substrate (e.g., cumene hydroperoxide) by oxidizing two molecules of glutathione (GSH) to glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) in a reaction that consumes NADPH. The rate of GPX4 activity is directly proportional to the rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm.

Representative Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1x Assay Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM EDTA).

    • Compound Dilution: Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer.

    • Enzyme Solution: Prepare a solution of recombinant human GPX4 enzyme in Assay Buffer.

    • Substrate Mix: Prepare a reaction mixture containing GSH, GR, and NADPH in Assay Buffer.

    • Initiator: Prepare a solution of cumene hydroperoxide in Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 20 µL of Assay Buffer to each well.

    • Add 10 µL of the compound dilutions (or DMSO control) to the appropriate wells.

    • Add 20 µL of the Enzyme Solution. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add 120 µL of the Substrate Mix to all wells.

    • Initiate the reaction by adding 20 µL of the cumene hydroperoxide solution.

  • Data Acquisition:

    • Immediately place the plate in a UV/Vis microplate reader.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the DMSO control) against the log of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of the anti-apoptotic protein MCL-1. Its selectivity against other BCL-2 family members, BCL-2 and BCL-xL, is exceptionally high, making it a precision tool for investigating MCL-1 biology and a promising therapeutic agent. While it exhibits off-target activity against GPX4, this occurs at concentrations over 80,000-fold higher than its Ki for MCL-1, suggesting a wide therapeutic window for on-target effects. The methodologies and data presented in this guide provide a comprehensive overview for researchers engaged in cancer biology and drug discovery.

References

VU0661013: A Selective Mcl-1 Inhibitor for Overcoming Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancers and a key mediator of resistance to chemotherapy, including the Bcl-2 inhibitor venetoclax. VU0661013 is a novel, potent, and highly selective small-molecule inhibitor of Mcl-1. Discovered through structure-based design, this compound exhibits picomolar binding affinity for Mcl-1 and effectively induces apoptosis in Mcl-1-dependent cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, hematology, and drug discovery.

Introduction

The intrinsic apoptosis pathway is a tightly regulated process crucial for normal tissue homeostasis. The Bcl-2 family of proteins are central regulators of this pathway, with a balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determining cell fate.[1] In many hematologic malignancies, particularly acute myeloid leukemia (AML), overexpression of anti-apoptotic proteins like Mcl-1 allows cancer cells to evade apoptosis, leading to tumor progression and therapeutic resistance.[1]

Mcl-1 has emerged as a high-priority target in cancer therapy due to its frequent amplification in various tumors and its role in resistance to conventional chemotherapies and targeted agents like venetoclax.[1] this compound was developed as a potent and selective inhibitor of Mcl-1 to address this unmet clinical need.[1]

Chemical Information

IUPAC Name (2R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(1H-indol-3-yl)propanoic acid
Chemical Formula C39H39Cl2N5O4
Molecular Weight 712.67 g/mol
CAS Number 2131184-57-9
Chemical Structure Chemical structure of this compound

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic "activator" proteins, such as Bim, from Mcl-1. Once liberated, these activators can directly engage and activate the pro-apoptotic effector proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]

cluster_Mcl1_Inhibition Mcl-1 Inhibition by this compound cluster_Apoptosis_Induction Induction of Apoptosis This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Binds to BH3 groove Bim Bim Mcl1->Bim Sequesters Bak_Bax Bak / Bax Bim->Bak_Bax Activates MOMP MOMP Bak_Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_workflow TR-FRET Assay Workflow start Start prepare Prepare Assay Plate: - Add this compound dilutions - Add Mcl-1 protein - Add fluorescently labeled  BAK peptide start->prepare incubate Incubate at Room Temperature prepare->incubate read Read TR-FRET Signal on Plate Reader incubate->read analyze Analyze Data: - Calculate % inhibition - Determine IC50 - Calculate Ki read->analyze end End analyze->end cluster_workflow Cell Viability Assay Workflow start Start seed Seed AML cells in 96-well plates start->seed treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent read Read luminescence on a plate reader add_reagent->read analyze Analyze Data: - Normalize to vehicle control - Calculate GI50 read->analyze end End analyze->end cluster_workflow In Vivo Xenograft Study Workflow start Start engraft Engraft NSGS mice with MV-4-11 AML cells start->engraft randomize Randomize mice into treatment groups engraft->randomize treat Treat with Vehicle or This compound daily randomize->treat monitor Monitor tumor burden (e.g., peripheral blood sampling) treat->monitor harvest Harvest tissues at end of study monitor->harvest analyze Analyze tumor burden in bone marrow and spleen harvest->analyze end End analyze->end

References

An In-Depth Technical Guide to VU0661013: A Potent and Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, frequently overexpressed in various hematological malignancies and solid tumors. Its overexpression is a key mechanism of cancer cell survival and resistance to conventional therapies. VU0661013 has been identified as a novel, potent, and highly selective small-molecule inhibitor of MCL-1. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, positioning it as a significant tool for cancer research and a promising candidate for further therapeutic development.

Discovery and Development

This compound was discovered through a structure-based design and potency optimization of a series of previously reported MCL-1 inhibitors.[1] The development process was guided by fragment-based methods, which allowed for the identification and optimization of small molecule fragments that bind to specific pockets within the BH3 binding groove of MCL-1.[2] This strategic approach led to the generation of a highly potent inhibitor with sub-nanomolar affinity for MCL-1.[3][4]

Synthesis

While the specific, step-by-step synthesis of this compound is not publicly disclosed, a representative synthesis of a potent and selective indole-2-carboxylic acid-based MCL-1 inhibitor is presented below to illustrate the general synthetic strategy for this class of compounds. This multi-step synthesis involves the construction of a tricyclic indole core followed by functionalization to introduce moieties that interact with key residues in the MCL-1 binding pocket.[5]

Representative Experimental Protocol: Synthesis of a Tricyclic Indole MCL-1 Inhibitor[5]

Scheme 1: Synthesis of the Tricyclic Indole Core

A mixture of a selected hydrazine (1.0 eq) and an α-ketoacid (1.2 eq) is heated in a suitable solvent, such as acetic acid or toluene, to facilitate a Fischer indole synthesis. This reaction cyclizes the two starting materials to form the corresponding tricyclic indole diester and indole acid. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by column chromatography on silica gel to yield the desired tricyclic indole core.

Scheme 2: Elaboration of the Core Structure

The synthesized tricyclic indole core can then undergo further modifications. For instance, the carboxylic acid group can be coupled with various amines or sulfonamides to introduce substituents that occupy different pockets of the MCL-1 binding groove. A typical coupling reaction involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (N,N-Dimethylformamide). The desired amine or sulfonamide is then added, and the reaction is stirred at room temperature until completion. The final product is then isolated and purified using preparative HPLC.

Mechanism of Action

This compound exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the MCL-1 protein.[6] This binding event disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BIM, BAK, and BAX.[1][3] By preventing the sequestration of these pro-apoptotic partners by MCL-1, this compound effectively unleashes their cell-death-inducing activity. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

cluster_0 Normal Cell Survival cluster_1 This compound Action MCL1 MCL-1 BIM BIM/BAK/BAX (Pro-apoptotic) MCL1->BIM Sequesters Apoptosis_inhibited Apoptosis Inhibited This compound This compound MCL1_2 MCL-1 This compound->MCL1_2 Inhibits BIM_2 BIM/BAK/BAX (Released) Apoptosis_triggered Apoptosis Triggered BIM_2->Apoptosis_triggered Induces

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its effects on various cancer cell lines.

Table 1: Binding Affinity and Selectivity of this compound
TargetKiSelectivity vs. MCL-1
MCL-197 ± 30 pM[3]-
BCL-20.73 µM[3]> 7500-fold
BCL-xL> 40 µM[3]> 412,000-fold
Table 2: In Vitro Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineGI50 (48 hours)Reference
MV4-11~100 nM[1]
MOLM-13~150 nM[1]
OCI-AML3~200 nM[1]
K562>10 µM (Resistant)[1]
Table 3: In Vivo Efficacy of this compound in an MV4-11 AML Xenograft Model
Treatment GroupDoseTumor Burden Reduction (vs. Vehicle)Reference
Vehicle--[3]
This compound25 mg/kgSignificant[3]
This compound75 mg/kgNear elimination of hCD45+ cells[3]

Experimental Protocols

TR-FRET Assay for MCL-1 Binding Affinity

Objective: To determine the inhibitory constant (Ki) of this compound for the MCL-1 protein.

Materials:

  • Recombinant human MCL-1 protein

  • Fluorescently labeled peptide derived from the pro-apoptotic protein BAK

  • Terbium-conjugated anti-GST antibody (or other suitable donor fluorophore)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the MCL-1 protein, the fluorescently labeled BAK peptide, and the terbium-conjugated antibody.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader, exciting at the donor's excitation wavelength and measuring emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell Viability (GI50) Assay

Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed the AML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Treat the cells with the serially diluted this compound or vehicle control and incubate for 48 hours.

  • After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle-treated control cells and plot the percentage of viable cells against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the GI50 value.

Experimental Workflow for Preclinical Evaluation

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Binding Assays (TR-FRET, FP) CellViability Cell Viability Assays (GI50) Binding->CellViability Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) CellViability->Apoptosis Mechanism Mechanism of Action (Western Blot, Co-IP) Apoptosis->Mechanism PK Pharmacokinetics (PK) Studies Mechanism->PK Lead Candidate Efficacy Xenograft Models (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Combination Combination Studies (e.g., with Venetoclax) Efficacy->Combination

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent and selective MCL-1 inhibitor with significant preclinical activity in AML models, including those resistant to the BCL-2 inhibitor venetoclax. Its discovery through structure-based design has yielded a promising molecule for further investigation as a potential anti-cancer therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development. The synergistic effects observed when combining this compound with other BCL-2 family inhibitors highlight a rational therapeutic strategy that warrants further clinical exploration.

References

In-Depth Technical Guide to VU0661013: A Potent and Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0661013 is a novel, potent, and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a critical survival factor for various cancer cells, and its overexpression is a known mechanism of resistance to chemotherapy and other targeted therapies, including the BCL-2 inhibitor venetoclax.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, in vitro and in vivo efficacy, and provides established experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating MCL-1 inhibition as a therapeutic strategy.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

PropertyValueReference
IUPAC Name (R)-3-(7-chloro-10-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)-1-methyl-1H-indole-5-carboxylic acid[3]
Chemical Formula C39H39Cl2N5O4[3]
Molecular Weight 712.67 g/mol [3]
CAS Number 2131184-57-9 (free acid)[3]
SMILES ClC1=C(C2=C(C)N(C)N=C2C)C3=C(C(CCCOC4=CC(C)=C(Cl)C(C)=C4)=C5N3--INVALID-LINK--CN(C6=CN(C)C7=C6C=C(C(O)=O)C=C7)C5=O)C=C1[3]
Solubility Soluble in DMSO and Methanol.
Appearance Solid powder.[3]

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of MCL-1. Its mechanism of action and pharmacological effects have been characterized through various in vitro and in vivo studies.

Binding Affinity and Selectivity

This compound exhibits picomolar binding affinity for human MCL-1. Its selectivity for MCL-1 over other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, is a key feature, which can minimize off-target effects.

Target ProteinBinding Affinity (Ki)Reference
MCL-1 97 ± 30 pM[1][2]
BCL-2 0.73 µM[1][2]
BCL-xL > 40 µM[1][2]
Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like MCL-1 sequester pro-apoptotic proteins such as BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

This compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1. This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of the apoptotic cascade.

cluster_0 Normal Cell Survival cluster_1 Action of this compound MCL-1 MCL-1 BIM BIM MCL-1->BIM sequesters BAX/BAK BAX/BAK BIM->BAX/BAK activates Apoptosis Apoptosis BAX/BAK->Apoptosis initiates This compound This compound MCL-1_inhibited MCL-1 This compound->MCL-1_inhibited inhibits BIM_free BIM (free) MCL-1_inhibited->BIM_free releases BAX/BAK_active BAX/BAK (active) BIM_free->BAX/BAK_active Apoptosis_induced Apoptosis BAX/BAK_active->Apoptosis_induced

Figure 1: Mechanism of Action of this compound.

Biological Activity

In Vitro Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those dependent on MCL-1 for survival. It has shown significant efficacy in Acute Myeloid Leukemia (AML) cell lines, including those resistant to the BCL-2 inhibitor venetoclax.[2]

Cell LineCancer TypeGI50 (µM)Reference
MOLM-13AML~0.1[2]
MV-4-11AML~0.2[2]
OCI-AML3AML~0.5[2]
HL-60AML>10[2]
In Vivo Activity

In a disseminated AML xenograft mouse model using the MV-4-11 cell line, this compound demonstrated a dose-dependent reduction in leukemia burden in the blood, bone marrow, and spleen, leading to a significant increase in survival.[2]

Treatment GroupDoseOutcomeReference
Vehicle-Median survival ~31 days[2]
This compound15 mg/kg/dayMedian survival ~32 days[2]
This compound75 mg/kg/dayMedian survival ~43 days[2]
Synergy with Venetoclax

A key finding is the synergistic anti-leukemic activity of this compound when combined with the BCL-2 inhibitor, venetoclax. This combination is effective in overcoming venetoclax resistance, which is often mediated by the upregulation of MCL-1.[2]

Venetoclax Venetoclax BCL-2 BCL-2 Venetoclax->BCL-2 inhibits MCL-1_upregulation MCL-1 Upregulation Venetoclax->MCL-1_upregulation can lead to Synergistic_Apoptosis Synergistic Apoptosis Venetoclax->Synergistic_Apoptosis Apoptosis_BCL2 Apoptosis BCL-2->Apoptosis_BCL2 induces Resistance Resistance MCL-1_upregulation->Resistance This compound This compound Resistance->this compound overcome by MCL-1 MCL-1 This compound->MCL-1 inhibits This compound->Synergistic_Apoptosis Apoptosis_MCL1 Apoptosis MCL-1->Apoptosis_MCL1 induces

Figure 2: Synergy between Venetoclax and this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound. Below are protocols for key experiments based on published studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of this compound to MCL-1.

  • Principle: The assay measures the disruption of the interaction between a fluorescently labeled peptide (e.g., from the pro-apoptotic protein BAK) and a tagged MCL-1 protein by the inhibitor.

  • Reagents:

    • Recombinant human MCL-1 protein (His-tagged)

    • Fluorescently labeled BAK-derived peptide (e.g., FITC-BAK-BH3)

    • Terbium-conjugated anti-His antibody (donor fluorophore)

    • Streptavidin-d2 (acceptor fluorophore, if using a biotinylated peptide)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% BSA)

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the MCL-1 protein, fluorescently labeled peptide, and the terbium-conjugated antibody.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50, from which the Ki can be calculated.

cluster_0 No Inhibitor cluster_1 With this compound MCL-1_His MCL-1 (His-tagged) BAK_FITC BAK Peptide (FITC) MCL-1_His->BAK_FITC binds FRET FRET Signal BAK_FITC->FRET emits at 665nm AntiHis_Tb Anti-His (Tb) AntiHis_Tb->MCL-1_His AntiHis_Tb->BAK_FITC excites This compound This compound MCL-1_His_bound MCL-1 (His-tagged) This compound->MCL-1_His_bound binds BAK_FITC_free BAK Peptide (FITC) MCL-1_His_bound->BAK_FITC_free displaces AntiHis_Tb_2 Anti-His (Tb) AntiHis_Tb_2->MCL-1_His_bound No_FRET No FRET Signal AntiHis_Tb_2->No_FRET emits at 620nm

Figure 3: TR-FRET Assay Workflow.
In Vivo AML Xenograft Model

This protocol describes the evaluation of this compound in a mouse model of disseminated AML.

  • Cell Line: MV-4-11 human AML cell line.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice).

  • Protocol:

    • Culture MV-4-11 cells under standard conditions.

    • On day 0, inject a specified number of cells (e.g., 1 x 10^6) intravenously into the tail vein of the mice.

    • Allow the leukemia to establish for a set period (e.g., 7 days).

    • Prepare this compound formulation (e.g., in a vehicle of 10% DMSO, 40% PEG300, 50% saline).

    • Administer this compound or vehicle control to the mice daily via a specified route (e.g., intraperitoneal injection).

    • Monitor the mice regularly for signs of disease progression (e.g., weight loss, hind-limb paralysis) and overall health.

    • Monitor leukemia burden by periodically collecting peripheral blood and analyzing for the percentage of human CD45+ cells by flow cytometry.

    • At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest tissues (bone marrow, spleen) for analysis of leukemia infiltration.

    • For survival studies, monitor mice until the defined endpoint.

BH3 Profiling

This assay assesses the dependence of cells on specific anti-apoptotic proteins for survival.

  • Principle: Permeabilized cells are exposed to a panel of synthetic BH3 peptides that selectively inhibit different anti-apoptotic BCL-2 family members. The extent of mitochondrial outer membrane permeabilization (MOMP) is then measured.

  • Reagents:

    • Panel of BH3 peptides (e.g., BIM, BAD, NOXA, HRK)

    • Digitonin (for cell permeabilization)

    • Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or antibodies against cytochrome c for flow cytometry.

    • Experimental Buffer (e.g., Mannitol Experimental Buffer - MEB)

  • Protocol:

    • Harvest and wash the cells to be analyzed.

    • Resuspend the cells in MEB.

    • In a 96-well plate, add the cell suspension to wells containing the different BH3 peptides or control (DMSO).

    • Permeabilize the cells by adding digitonin.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

    • Measure MOMP. For flow cytometry, this can be done by staining for cytochrome c release or by measuring the change in mitochondrial membrane potential with a dye like JC-1.

    • Analyze the data to determine the percentage of mitochondrial depolarization or cytochrome c release induced by each peptide, which indicates the cell's dependence on the corresponding anti-apoptotic protein.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for cancers that are dependent on MCL-1 for survival. Its high potency and selectivity make it an ideal probe for studying the role of MCL-1 in normal and disease physiology. The synergistic activity of this compound with venetoclax provides a strong rationale for its clinical development, particularly for the treatment of AML and other hematological malignancies where resistance to BCL-2 inhibition is a significant clinical challenge. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this exciting molecule.

References

The Potent and Selective Mcl-1 Inhibitor VU0661013: A Technical Guide to Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective Mcl-1 inhibitor, VU0661013, with a focus on its target engagement in cancer cells. This document details the mechanism of action, experimental protocols for key assays, and a summary of its activity in various cancer models, particularly Acute Myeloid Leukemia (AML) and Estrogen Receptor-positive (ER+) breast cancer.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers and a primary mechanism of resistance to chemotherapy and other targeted therapies, including the Bcl-2 inhibitor venetoclax.[1] this compound is a novel, potent, and selective small-molecule inhibitor of Mcl-1. It acts as a BH3 mimetic, disrupting the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering apoptosis in cancer cells dependent on Mcl-1 for survival.[1][2] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Restoring Apoptotic Signaling

This compound selectively binds to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction displaces pro-apoptotic "BH3-only" proteins, such as Bim, which are normally sequestered by Mcl-1.[1][2] The release of these pro-apoptotic activators leads to the activation of the effector proteins BAX and BAK.[1] Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][3]

cluster_0 Normal Cell Survival cluster_1 This compound Action Mcl-1 Mcl-1 Bim Bim Mcl-1->Bim sequesters BAX/BAK (inactive) BAX/BAK (inactive) Apoptosis Blocked Apoptosis Blocked BAX/BAK (inactive)->Apoptosis Blocked This compound This compound Mcl-1_2 Mcl-1 This compound->Mcl-1_2 inhibits Bim_2 Bim (released) Mcl-1_2->Bim_2 releases BAX/BAK (active) BAX/BAK (active) Bim_2->BAX/BAK (active) activates MOMP MOMP BAX/BAK (active)->MOMP Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Apoptosis Apoptosis Cytochrome c release->Apoptosis

Figure 1: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Activity of this compound

TargetAssay TypeKiReference
Human Mcl-1TR-FRET97 ± 30 pM[1]
Human Bcl-2TR-FRET0.73 µM[1]
Human Bcl-xLTR-FRET> 40 µM[1]

Table 2: Cellular Activity of this compound in AML Cell Lines

Cell LineGI50 (48 hours)Reference
MV-4-11< 1 µM[1]
MOLM-13< 1 µM[1]
OCI-AML3< 1 µM[1]
K562> 10 µM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

Materials:

  • Recombinant human Mcl-1, Bcl-2, or Bcl-xL protein (His-tagged)

  • Fluorescently labeled peptide derived from the pro-apoptotic protein BAK

  • Anti-His Tb-labeled donor fluorophore

  • Dye-labeled acceptor fluorophore

  • TR-FRET assay buffer

  • 384-well microtiter plates

  • TR-FRET-capable microplate reader

Protocol:

  • Prepare a 3x TR-FRET assay buffer and dilute to 1x with distilled water.

  • Dilute the Anti-His Tb-labeled donor and Dye-labeled acceptor in 1x TR-FRET assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted this compound, recombinant protein (e.g., Mcl-1), and the fluorescently labeled BAK peptide to the wells of a 384-well plate.

  • Add the diluted donor and acceptor fluorophores to the wells.

  • Incubate the plate at room temperature for 2-3 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader capable of TR-FRET. The donor emission is typically measured at 620 nm and the acceptor emission at 665 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the inhibitor concentration to determine the IC50, which can then be used to calculate the Ki.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of this compound Prepare Reagents->Serial Dilution Plate Loading Add Reagents and this compound to 384-well Plate Serial Dilution->Plate Loading Incubation Incubate at RT for 2-3 hours Plate Loading->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Data Analysis Calculate Ratio and Determine Ki Measurement->Data Analysis End End Data Analysis->End

Figure 2: Workflow for the TR-FRET assay.

BH3 Profiling

This functional assay determines the dependence of cancer cells on specific anti-apoptotic proteins for survival.

Materials:

  • Cancer cell lines (e.g., AML cell lines)

  • BH3 peptides (e.g., BIM, MS1 for Mcl-1 dependence, HRK for Bcl-xL dependence)

  • Digitonin for cell permeabilization

  • Buffer for profiling (e.g., Mannitol Experimental Buffer)

  • JC-1 dye for measuring mitochondrial membrane potential or antibodies for cytochrome c detection

  • Flow cytometer or plate reader

Protocol:

  • Harvest and wash the cancer cells.

  • Resuspend the cells in the profiling buffer.

  • Permeabilize the cells with a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Add a panel of BH3 peptides at various concentrations to the permeabilized cells in a 96-well plate.

  • Incubate for a defined period (e.g., 1 hour) at room temperature.

  • Measure mitochondrial outer membrane permeabilization (MOMP). This can be done by:

    • Cytochrome c release: Staining for intracellular cytochrome c and analyzing by flow cytometry. A decrease in the cytochrome c signal indicates its release from the mitochondria.

    • Mitochondrial membrane potential: Using the JC-1 dye, where a shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a consequence of MOMP.

  • Analyze the data to determine the sensitivity of the cells to specific BH3 peptides, which reveals their dependence on the corresponding anti-apoptotic protein.

Start Start Cell Prep Harvest and Wash Cancer Cells Start->Cell Prep Permeabilization Permeabilize Cells with Digitonin Cell Prep->Permeabilization Peptide Treatment Treat with BH3 Peptide Panel Permeabilization->Peptide Treatment Incubation Incubate at RT Peptide Treatment->Incubation MOMP Measurement Measure MOMP (Cytochrome c or JC-1) Incubation->MOMP Measurement Data Analysis Determine Apoptotic Priming MOMP Measurement->Data Analysis End End Data Analysis->End

Figure 3: Workflow for BH3 profiling.

Application in Cancer Models

Acute Myeloid Leukemia (AML)

This compound has shown significant single-agent efficacy in AML cell lines that are dependent on Mcl-1 for survival.[1] BH3 profiling has been demonstrated to be a reliable predictor of sensitivity to this compound in AML.[1] Furthermore, this compound is effective in venetoclax-resistant AML models, where resistance is often driven by the upregulation of Mcl-1.[1] Combination studies with venetoclax have shown synergistic effects in AML cell lines and patient-derived xenografts.[1]

ER-Positive Breast Cancer

In ER-positive breast cancer cell lines, resistance to Bcl-2/Bcl-xL inhibitors like ABT-263 can be driven by the rapid upregulation of Mcl-1.[4][5] The combined use of this compound with ABT-263 has been shown to induce apoptosis and reduce tumor growth in ER-positive breast cancer models, highlighting a promising combination strategy for this cancer subtype.[4][5]

Conclusion

This compound is a highly potent and selective Mcl-1 inhibitor with demonstrated anti-cancer activity in preclinical models of both hematological malignancies and solid tumors. Its ability to overcome venetoclax resistance in AML and synergize with other Bcl-2 family inhibitors makes it a compelling candidate for further clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting Mcl-1 with this compound.

References

An In-depth Technical Guide on the Early-Stage Research of VU0661013: A Potent and Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on VU0661013, a novel and potent small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document synthesizes key findings on its mechanism of action, selectivity, and efficacy in preclinical models of Acute Myelogenous Leukemia (AML), presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Compound Properties and Mechanism of Action

This compound is a potent and selective inhibitor of MCL-1, an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1] The BCL-2 family proteins are crucial regulators of apoptosis, with anti-apoptotic members like MCL-1, BCL-2, and BCL-xL preventing programmed cell death by sequestering pro-apoptotic proteins.[1][2] In many cancers, including AML, the overexpression of anti-apoptotic proteins is a key mechanism for survival and resistance to therapy.[1][3]

This compound was developed through fragment-based methods and structure-based design.[1] Its primary mechanism of action involves binding to MCL-1 with high affinity, thereby displacing pro-apoptotic proteins like BIM. This destabilization of the BIM/MCL-1 complex leads to the activation of the mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[1]

Signaling Pathway of Apoptosis Induction by this compound

cluster_MCL1_Inhibition MCL-1 Inhibition cluster_Apoptosis_Activation Apoptosis Activation This compound This compound MCL1 MCL-1 This compound->MCL1 Binds to MCL1_BIM MCL-1/BIM Complex This compound->MCL1_BIM Disrupts BIM BIM (Pro-apoptotic) MCL1->MCL1_BIM BIM->MCL1_BIM Free_BIM Free BIM MCL1_BIM->Free_BIM Releases BAX_BAK BAX/BAK Activation Free_BIM->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Cytochrome_C Cytochrome C Release MOMP->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: Binding Affinity and Selectivity of this compound

Target ProteinBinding Affinity (Ki)Assay Type
Human MCL-197 ± 30 pMTR-FRET
BCL-20.73 µMBiochemical Assay
BCL-xL> 40 µMBiochemical Assay
Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay displacing a fluorescently labeled BAK peptide.[1]

Table 2: In Vitro Efficacy (GI50) in AML Cell Lines

Cell LineGI50 (48 hours)
MOLM-13Sensitive (exact value not specified)
MV-4-11Sensitive (exact value not specified)
OCI-AML3Sensitive (exact value not specified)
TEXResistant
EOL-1Resistant
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[1]

Table 3: In Vivo Efficacy in AML Xenograft Models

ModelTreatment GroupMedian SurvivalOutcome
MV-4-11 XenograftVehicle31 days-
MV-4-11 XenograftThis compound (15 mg/kg, daily)32 daysNo significant increase in survival
MV-4-11 XenograftThis compound (75 mg/kg, daily)43 daysSignificant increase in survival
MOLM-13 XenograftVehicle, VEN, this compound, VEN+this compoundNot specifiedCombination significantly decreased tumor burden
VEN refers to Venetoclax, a BCL-2 inhibitor.[1]

Detailed Experimental Protocols

3.1. TR-FRET Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound to MCL-1, BCL-2, and BCL-xL.

  • Methodology:

    • Purified human MCL-1, BCL-2, or BCL-xL proteins were used.

    • A fluorescently labeled peptide derived from the pro-apoptotic protein BAK was used as a probe.

    • This compound was titrated and incubated with the protein and probe.

    • The ability of this compound to displace the fluorescent probe from the target protein was measured by a decrease in the FRET signal.

    • Ki values were calculated from the dose-response curves.[1]

Experimental Workflow for TR-FRET Assay

cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Protein Purified Protein (MCL-1, BCL-2, or BCL-xL) Incubation Incubate Protein, Probe, and Compound Protein->Incubation Probe Fluorescent BAK Peptide (Probe) Probe->Incubation Compound This compound Titration Compound->Incubation Measurement Measure FRET Signal Incubation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response Ki_Calculation Calculate Ki Value Dose_Response->Ki_Calculation BH3_Profiling BH3 Profiling with MS-1 Peptide MCL1_Dependence High MCL-1 Dependence (High Cytochrome C Release) BH3_Profiling->MCL1_Dependence Indicates Low_MCL1_Dependence Low MCL-1 Dependence (Low Cytochrome C Release) BH3_Profiling->Low_MCL1_Dependence Indicates VU0661013_Sensitivity Sensitivity to this compound (Growth Inhibition) MCL1_Dependence->VU0661013_Sensitivity Predicts VU0661013_Resistance Resistance to this compound Low_MCL1_Dependence->VU0661013_Resistance Predicts

References

In-Depth Technical Guide: VU0661013 for Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VU0661013, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document details its mechanism of action, presents quantitative data on its cellular activity, and provides detailed experimental protocols for studying its effects on apoptosis induction.

Core Concept: Selective Mcl-1 Inhibition to Induce Apoptosis

This compound is a novel therapeutic agent that selectively targets Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1][2][3][4] In many cancers, including Acute Myeloid Leukemia (AML) and Estrogen Receptor-positive (ER+) breast cancer, Mcl-1 is overexpressed, sequestering pro-apoptotic proteins like BIM (Bcl-2-like 11) and preventing the activation of the apoptotic cascade.[1][3] this compound functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity, thereby displacing BIM.[1][3][4] This disruption of the Mcl-1/BIM complex liberates BIM to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[1] A key advantage of this compound is its activity in cancer cells that have developed resistance to other Bcl-2 inhibitors, such as venetoclax, often through the upregulation of Mcl-1.[1][4]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Constants (Ki) of this compound for Bcl-2 Family Proteins

Target ProteinKi ValueReference
Human Mcl-197 ± 30 pM[1][4]
Human Bcl-20.73 µM[1][4]
Human Bcl-xL> 40 µM[1][4]

Table 2: Growth Inhibition (GI50) of this compound in Acute Myeloid Leukemia (AML) Cell Lines (48-hour treatment)

Cell LineGI50 (µM)
MOLM130.12
MV4-110.18
OCI-AML20.25
OCI-AML30.35
HL-600.6
U9371.2
KG-1>10
K562>10
Data extracted from Figure 1D of "A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia"[1][2]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

VU0661013_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion Mcl1 Mcl-1 BIM BIM Mcl1->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates CytoC Cytochrome c BAX_BAK->CytoC Release Caspases Caspase Activation CytoC->Caspases This compound This compound This compound->Mcl1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of this compound in inducing apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis & Interaction Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., AML, ER+ Breast) treat Treat with this compound (Dose-response / Time-course) start->treat annexin Annexin V / PI Staining (Flow Cytometry) treat->annexin Apoptosis Detection pla Proximity Ligation Assay (Mcl-1 / BIM Interaction) treat->pla Interaction Analysis bh3 BH3 Profiling (Mitochondrial Priming) treat->bh3 Functional Assessment quant Quantify Apoptotic Cells (Early/Late Apoptosis) annexin->quant interact Visualize & Quantify Mcl-1/BIM Proximity pla->interact prime Assess Apoptotic Dependence bh3->prime

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Proximity Ligation Assay (PLA) for Mcl-1/BIM Interaction

This protocol is adapted from established PLA methods and is designed to visualize the disruption of the Mcl-1/BIM interaction following this compound treatment.[1]

Materials:

  • Cancer cells (e.g., HCC1428 ER+ breast cancer cells)

  • This compound

  • Methanol, ice-cold

  • Primary antibodies: Rabbit anti-Mcl-1, Mouse anti-BIM

  • Duolink® In Situ PLA Probes (anti-Rabbit PLUS, anti-Mouse MINUS)

  • Duolink® In Situ Detection Reagents

  • Hoechst stain for nuclear counterstaining

  • Microscope slides and coverslips

Procedure:

  • Cell Seeding and Treatment: Seed cells on microscope slides and allow them to adhere. Treat cells with 1.0 µM this compound or vehicle control (DMSO) for 4 hours.

  • Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol for 10 minutes.

  • Permeabilization and Blocking: Wash the fixed cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block for 1 hour at 37°C using the blocking solution provided in the Duolink® kit.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Mcl-1 and BIM diluted in the antibody diluent overnight at 4°C in a humidified chamber.

  • PLA Probe Incubation: Wash the slides and incubate with the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) for 1 hour at 37°C.

  • Ligation: Wash the slides and add the ligation solution. Incubate for 30 minutes at 37°C. This step will circularize the DNA strands if the probes are in close proximity (<40 nm).

  • Amplification: Wash and add the amplification solution containing a polymerase. Incubate for 100 minutes at 37°C to amplify the circular DNA.

  • Detection and Mounting: Wash the slides and apply the detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Counterstain nuclei with Hoechst. Mount coverslips.

  • Imaging and Analysis: Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Quantify the number of dots per cell to determine the extent of Mcl-1/BIM interaction. A decrease in dots in this compound-treated cells indicates disruption of the interaction.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to quantify apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

BH3 Profiling

This functional assay measures the mitochondrial sensitivity to pro-apoptotic signals and can reveal a cell's dependence on specific anti-apoptotic proteins like Mcl-1.

Materials:

  • Cell suspension

  • Digitonin for permeabilization

  • Profiling Buffer (e.g., Mannitol Experimental Buffer - MEB)

  • BH3 peptides (e.g., BIM, MS1 for Mcl-1 specific dependence, HRK)

  • Cytochrome c antibody conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in the profiling buffer.

  • Permeabilization: Add a titrated concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Peptide Exposure: Aliquot the permeabilized cells into a 96-well plate and expose them to a dilution series of various BH3 peptides (e.g., MS1 to specifically probe Mcl-1 dependence) for a defined period (e.g., 60 minutes) at room temperature.

  • Fixation and Staining: Fix the cells with paraformaldehyde and then stain for intracellular cytochrome c.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the amount of retained cytochrome c. A loss of cytochrome c indicates mitochondrial outer membrane permeabilization (MOMP).

  • Data Interpretation: The sensitivity to the MS1 peptide will correlate with the cell's dependence on Mcl-1 for survival. A higher sensitivity to MS1 in a given cell line would predict a stronger apoptotic response to this compound. This can be correlated with GI50 data.[1]

References

Methodological & Application

Application Notes and Protocols for VU0661013 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0661013 is a novel, potent, and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins and a key regulator of the intrinsic apoptotic pathway.[2][3] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is associated with resistance to conventional chemotherapies and other BCL-2 family inhibitors like venetoclax.[1] this compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity, thereby displacing pro-apoptotic proteins such as BIM.[1] This action neutralizes MCL-1's anti-apoptotic function, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound in AML cell lines. The described methods include a cell viability assay to determine the half-maximal growth inhibition (GI50), a cytochrome c release assay and a mitochondrial membrane potential assay to confirm the mechanism of action, and BH3 profiling to assess the dependency of cells on BCL-2 family proteins.

Data Presentation

Table 1: this compound GI50 Values in AML Cell Lines

Cell LineGI50 (µM) at 48 hours
MOLM130.004 - 0.16
MV4-110.009 - 0.046
OCI-AML30.012 - 0.382
Kasumi-10.008 - 8.45
HL-60~0.9
K562>10

Data compiled from multiple sources. Ranges may reflect variations in experimental conditions.[4][5][6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

VU0661013_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Mitochondrial Membrane BAX_BAK BAX / BAK CytoC_mito Cytochrome c BAX_BAK->CytoC_mito Release CytoC_cyto Cytochrome c This compound This compound MCL1 MCL-1 This compound->MCL1 Inhibits MCL1->BAX_BAK Inhibits BIM BIM BIM->MCL1 Binds to Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_cyto->Caspase9 Activates

Caption: this compound inhibits MCL-1, leading to apoptosis.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture AML Cell Lines (e.g., MV4-11, OCI-AML3) start->cell_culture viability_assay Cell Viability Assay (Determine GI50) cell_culture->viability_assay mmp_assay Mitochondrial Membrane Potential Assay cell_culture->mmp_assay cyto_c_assay Cytochrome c Release Assay cell_culture->cyto_c_assay bh3_profiling BH3 Profiling cell_culture->bh3_profiling data_analysis Data Analysis and Interpretation viability_assay->data_analysis mmp_assay->data_analysis cyto_c_assay->data_analysis bh3_profiling->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (GI50 Determination)

This protocol is designed to determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).

Materials:

  • AML cell lines (e.g., MV4-11, OCI-AML3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing AML cells and perform a cell count.

    • Dilute the cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium. A suggested concentration range is 0.001 µM to 10 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

Cytochrome c Release Assay

This assay confirms that this compound induces apoptosis via the mitochondrial pathway by detecting the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • AML cell lines

  • This compound

  • Mitochondria/Cytosol Fractionation Kit (e.g., Abcam ab65311)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed AML cells (e.g., 5 x 10^6 cells) in a T25 flask and treat with this compound (e.g., 1 µM and 5 µM) and a vehicle control for a specified time (e.g., 6 hours).

  • Cell Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions according to the manufacturer's protocol of the fractionation kit.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Analyze the Western blot results. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in this compound-treated cells indicates apoptosis induction. COX IV and GAPDH serve as loading and fractionation controls.

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

Materials:

  • AML cell lines

  • This compound

  • Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)

  • FCCP (positive control for mitochondrial depolarization)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat AML cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM), a vehicle control, and a positive control (FCCP) for a short duration (e.g., 4-6 hours).

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a medium containing the mitochondrial membrane potential dye according to the manufacturer's instructions.

    • Incubate at 37°C in the dark for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • For TMRE, a decrease in red fluorescence indicates a loss of ΔΨm.

  • Data Analysis:

    • Quantify the percentage of cells with depolarized mitochondria in each treatment group. A dose-dependent increase in the population of cells with low ΔΨm following this compound treatment is indicative of apoptosis induction.

BH3 Profiling

BH3 profiling is a functional assay to determine the apoptotic priming of cells and their dependence on specific anti-apoptotic BCL-2 family proteins.

Materials:

  • AML cell lines

  • Digitonin

  • A panel of BH3 peptides (e.g., BIM, PUMA, BAD, NOXA)

  • Mitochondrial membrane potential dye (e.g., JC-1)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash AML cells.

    • Resuspend the cells in a mitochondrial assay buffer.

  • Permeabilization and Peptide Treatment:

    • Permeabilize the cells with a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

    • Expose the permeabilized cells to a panel of BH3 peptides at various concentrations in a 96-well plate.

  • Mitochondrial Depolarization Measurement:

    • Add the mitochondrial membrane potential dye (e.g., JC-1) to each well.

    • Incubate to allow for dye uptake and potential-dependent aggregation.

    • Measure the fluorescence using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of mitochondrial depolarization for each BH3 peptide.

    • High sensitivity to the NOXA peptide, for example, would suggest a strong dependence on MCL-1 for survival. This can be correlated with the sensitivity to this compound.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of the MCL-1 inhibitor this compound. These assays are crucial for understanding its mechanism of action, determining its potency across different cancer cell lines, and identifying potential biomarkers of response. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of cancer biology and drug development.

References

Application Notes and Protocols for VU0661013 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0661013 is a novel, potent, and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[2][3] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is a known mechanism of resistance to chemotherapy and other BCL-2 family inhibitors like Venetoclax.[2][3] this compound acts by binding to MCL-1 with high affinity, thereby displacing pro-apoptotic proteins like BIM and leading to the induction of apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins such as BIM, BAK, and BAX. This disruption of the MCL-1/pro-apoptotic protein complex liberates these proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

cluster_0 Normal Cell Survival cluster_1 Action of this compound MCL1 MCL-1 BIM BIM/BAK MCL1->BIM Sequesters Apoptosis_neg Apoptosis Inhibition BIM->Apoptosis_neg Prevents This compound This compound MCL1_2 MCL-1 This compound->MCL1_2 Inhibits BIM_2 Free BIM/BAK MCL1_2->BIM_2 Apoptosis_pos Apoptosis Induction BIM_2->Apoptosis_pos Induces

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various AML cell lines. The GI50 (Growth Inhibition 50%) values indicate the concentration of this compound required to inhibit the growth of 50% of the cells.

Cell LineDescriptionGI50 (µM)Reference
MV-4-11Human AML cell line~0.1 - 1[2]
MOLM-13Human AML cell line~0.1 - 1[2]
OCI-AML3Human AML cell line>10[4]
HL-60Human promyelocytic leukemia cell line~1 - 10[4]
U937Human histiocytic lymphoma cell line>10[4]

Note: GI50 values can vary depending on the assay conditions, such as incubation time and cell density. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.Wt: 712.66 g/mol ), dissolve 7.13 mg of the compound in 1 mL of DMSO.[5]

  • Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid in dissolution.[5]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]

Protocol 2: In Vitro Cell Viability Assay

This protocol describes a method to determine the effect of this compound on the viability of AML cells using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range to test is from 1 nM to 10 µM.[2] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent toxicity.

  • Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 48 to 72 hours at 37°C.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI50 value.

Protocol 3: Development of this compound-Resistant Cell Lines

This protocol outlines a method for generating cell lines with acquired resistance to this compound, which can be valuable for studying resistance mechanisms.

Materials:

  • AML cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell culture flasks

Procedure:

  • Culture the parental AML cell line in complete medium.

  • Begin by treating the cells with a low concentration of this compound, typically starting at the GI20-GI30 concentration determined from the cell viability assay.

  • Monitor the cell viability and proliferation. When the cells resume normal growth, gradually increase the concentration of this compound in a stepwise manner. A common strategy is to double the concentration at each step.

  • Continue this process of gradually increasing the drug concentration over several months. For example, to generate resistant MV-4-11 cells, treatment can start from 100 nM and be gradually increased up to 5 µM over a period of 3 months.[1][5]

  • Once the cells are able to maintain high viability (e.g., >90%) in the presence of a high concentration of this compound (e.g., 5 µM), the cell line can be considered resistant.[1][5]

  • Characterize the resistant cell line by performing a cell viability assay to confirm the shift in the GI50 value compared to the parental cell line.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for this compound prep_stock Prepare 10 mM this compound Stock in DMSO treat_cells Treat with Serial Dilutions of this compound prep_stock->treat_cells culture_cells Culture AML Cell Lines (e.g., MV-4-11, MOLM-13) seed_plate Seed Cells in 96-well Plates culture_cells->seed_plate seed_plate->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo®) incubate->viability_assay analyze_data Analyze Data and Determine GI50 viability_assay->analyze_data

Caption: Workflow for cell viability experiments.

Conclusion

This compound is a valuable tool for investigating the role of MCL-1 in cancer cell survival and for exploring novel therapeutic strategies, particularly in the context of AML. The provided protocols offer a starting point for researchers to utilize this potent and selective MCL-1 inhibitor in their cell culture experiments. It is crucial to optimize the experimental conditions for each specific cell line and assay to ensure reproducible and meaningful results.

References

Application Notes and Protocols for the Use of VU0661013 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0661013 is a novel, potent, and selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] Overexpression of MCL-1 is a common feature in various human cancers, including Acute Myeloid Leukemia (AML), and is associated with tumor progression and resistance to conventional therapies.[1][2] this compound exerts its pro-apoptotic effects by disrupting the interaction between MCL-1 and the pro-apoptotic protein BIM, thereby triggering the intrinsic apoptotic pathway.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft mouse model of AML, a critical preclinical step in evaluating its therapeutic potential.

Mechanism of Action: MCL-1 Inhibition

MCL-1 is a key regulator of apoptosis, or programmed cell death. In cancer cells, elevated levels of MCL-1 sequester pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4] this compound competitively binds to the BH3-binding groove of MCL-1, displacing BIM.[1] The released BIM is then free to activate BAX and BAK, leading to MOMP, cytochrome c release from the mitochondria, and ultimately, apoptotic cell death.[3]

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound MCL1 MCL-1 This compound->MCL1 Inhibits BIM BIM MCL1->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates BAX_BAK->MOMP Induces

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with the BCL-2 inhibitor Venetoclax in a disseminated MV-4-11 AML xenograft mouse model.[1]

Table 1: Single-Agent this compound Efficacy in MV-4-11 Xenograft Model [1]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Burden (% hCD45+) - BloodMean Tumor Burden (% hCD45+) - Bone MarrowMean Tumor Burden (% hCD45+) - Spleen
Vehicle-IntraperitonealDaily for 21 days13.0 ± 2.240.7 ± 13.946.22 ± 13.3
This compound10IntraperitonealDaily for 21 days---
This compound25IntraperitonealDaily for 21 days7.4 ± 7.233.46 ± 4.013.31 ± 10.0
This compound75IntraperitonealDaily for 21 days0.17 ± 0.120.384 ± 0.3451.588 ± 1.51

Table 2: Combination Therapy of this compound and Venetoclax in MV-4-11 Xenograft Model [1]

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Burden (% hCD45+) - BloodMean Tumor Burden (% hCD45+) - Bone MarrowMean Tumor Burden (% hCD45+) - Spleen
Vehicle-Intraperitoneal / Oral GavageDaily until moribund8.34 ± 4.8224.4 ± 10.017.82 ± 8.82
Venetoclax15Oral GavageDaily until moribund---
This compound25IntraperitonealDaily until moribund---
This compound + Venetoclax25 (VU) + 15 (VEN)Intraperitoneal / Oral GavageDaily until moribund3.22 ± 2.978.13 ± 7.105.66 ± 6.06

Experimental Protocols

A generalized workflow for a xenograft study using this compound is depicted below.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Engraftment Engraftment Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase A Cell Culture (MV-4-11) C Cell Preparation & Viability Check A->C B Animal Acclimation (NSG Mice) D Intravenous Injection of MV-4-11 cells B->D C->D E Monitoring for Leukemia Establishment D->E F Randomization of Mice E->F G Drug Administration (this compound +/- Venetoclax) F->G H Monitor Tumor Burden & Animal Health G->H I Euthanasia & Organ Harvest H->I J Flow Cytometry Analysis (hCD45+) I->J K Data Analysis & Survival Curves J->K

References

Combination Therapy of VU0661013 and Venetoclax: A Detailed Protocol for Preclinical Evaluation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The therapeutic landscape of Acute Myeloid Leukemia (AML) has been significantly advanced by targeted therapies. Venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor, has shown remarkable efficacy; however, resistance, often mediated by the upregulation of other anti-apoptotic proteins like myeloid cell leukemia 1 (MCL-1), remains a clinical challenge.[1] Preclinical studies have demonstrated that the combination of Venetoclax with VU0661013, a potent and selective MCL-1 inhibitor, can synergistically induce apoptosis and overcome Venetoclax resistance in AML models.[1][2]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the combination therapy of this compound and Venetoclax in preclinical AML models.

Mechanism of Action

Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins and initiating the intrinsic apoptotic pathway.[3][4][5] this compound is a small molecule that potently and selectively inhibits MCL-1, another key anti-apoptotic protein.[1] In many AML cells, survival is dependent on both BCL-2 and MCL-1. By simultaneously inhibiting both proteins, the combination of Venetoclax and this compound effectively disrupts the anti-apoptotic defense of cancer cells, leading to a synergistic induction of apoptosis.[1][2] This dual targeting is particularly effective in AML cells that have developed resistance to Venetoclax through the upregulation of MCL-1.[1]

cluster_0 Apoptotic Signaling cluster_1 Therapeutic Intervention BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits MCL1 MCL-1 MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits This compound This compound This compound->MCL1 Inhibits

Figure 1: Dual inhibition of BCL-2 and MCL-1 by Venetoclax and this compound, respectively, leads to the activation of BAX/BAK and subsequent apoptosis.

Data Presentation

In Vitro Efficacy of this compound and Venetoclax in AML Cell Lines

The following table summarizes the growth inhibition (GI50) values for this compound and Venetoclax as single agents in a panel of AML cell lines after 48 hours of treatment.

Cell LineThis compound GI50 (µM)Venetoclax GI50 (µM)
MOLM-130.01 - 0.1< 0.01
MV-4-110.01 - 0.1< 0.01
OCI-AML3> 10> 10
K562> 10> 10

Data compiled from preclinical studies.[1] Specific GI50 values can vary based on experimental conditions.

In Vivo Efficacy of this compound and Venetoclax Combination

The combination of this compound and Venetoclax has demonstrated a significant survival benefit in murine xenograft models of AML.

Treatment GroupMedian Survival (Days)
Vehicle31
This compound (15 mg/kg)32
This compound (75 mg/kg)43
Venetoclax (15 mg/kg) + this compound (25 mg/kg)Significantly extended survival (p=0.003)

Data from MV-4-11 xenograft model.[1]

Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound and Venetoclax, both as single agents and in combination.

start Seed AML cells in 96-well plates treat Add serial dilutions of This compound and/or Venetoclax start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read Measure luminescence add_reagent->read analyze Calculate GI50 values read->analyze

Figure 2: Workflow for determining cell viability and GI50 values.

Materials:

  • AML cell lines (e.g., MOLM-13, MV-4-11)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound (in DMSO)

  • Venetoclax (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed AML cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.

  • Prepare serial dilutions of this compound and Venetoclax in culture medium. For combination studies, prepare a matrix of concentrations.

  • Add 10 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate GI50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the percentage of apoptotic cells following treatment with this compound and Venetoclax.

start Treat AML cells with This compound and/or Venetoclax harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by flow cytometry stain->analyze

Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.

Materials:

  • AML cell lines

  • 6-well plates

  • This compound

  • Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates and treat with the desired concentrations of this compound, Venetoclax, or the combination for 24 to 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis

This protocol is for detecting changes in the expression of BCL-2 family proteins after treatment.

Materials:

  • AML cell lines

  • This compound

  • Venetoclax

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound and/or Venetoclax for the desired time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and Venetoclax combination in an AML xenograft model.

inject Inject AML cells (e.g., MV-4-11) into immunocompromised mice tumor Allow tumors to establish inject->tumor randomize Randomize mice into treatment groups tumor->randomize treat Administer Vehicle, this compound, Venetoclax, or combination daily randomize->treat monitor Monitor tumor volume and animal well-being treat->monitor endpoint Continue until endpoint (e.g., tumor size, survival) monitor->endpoint

Figure 4: Workflow for in vivo AML xenograft studies.

Materials:

  • Immunocompromised mice (e.g., NSG)

  • AML cell line (e.g., MV-4-11)

  • This compound

  • Venetoclax

  • Appropriate vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Inject AML cells intravenously or subcutaneously into immunocompromised mice.

  • Allow the tumors to establish. For intravenous models, monitor for signs of disease progression.

  • Randomize mice into treatment cohorts:

    • Vehicle control

    • This compound (e.g., 25 mg/kg, oral gavage, daily)

    • Venetoclax (e.g., 15 mg/kg, oral gavage, daily)

    • This compound + Venetoclax

  • Administer treatments daily.

  • Monitor tumor volume (for subcutaneous models) and animal weight and health status regularly.

  • Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, significant weight loss, or other signs of morbidity).

  • Analyze survival data using Kaplan-Meier analysis.

Conclusion

The combination of the MCL-1 inhibitor this compound and the BCL-2 inhibitor Venetoclax represents a promising therapeutic strategy for AML, particularly in the context of Venetoclax resistance. The protocols provided herein offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols based on their specific cell lines and experimental systems. Careful consideration of dosing, timing, and appropriate controls is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Growth Inhibition Assays with VU0661013

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0661013 is a novel, potent, and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is a known mechanism of resistance to chemotherapy and other targeted agents like the BCL-2 inhibitor, venetoclax.[2] this compound acts by disrupting the interaction between MCL-1 and the pro-apoptotic protein BIM, thereby unleashing the apoptotic cascade in cancer cells dependent on MCL-1 for survival.[1][3] These application notes provide detailed protocols for assessing the growth inhibitory effects of this compound in cancer cell lines, with a focus on AML.

Data Presentation

The growth inhibitory activity of this compound has been evaluated across a panel of AML cell lines, demonstrating a range of sensitivities. The half-maximal growth inhibition (GI50) values at 48 hours of treatment are summarized in the table below.

Cell LineGI50 (µM) at 48 hours
MOLM130.08
MV4-110.1
OCI-AML20.2
OCI-AML3>10
TEX>10
U937>10
HL-60>10
OCI-AML5>10
MOLM14>10
Nomo-1>10
THP-1>10
Data sourced from Ramsey, H. E., et al. (2018).[1]

Signaling Pathway of this compound Action

VU0661013_Signaling_Pathway This compound This compound MCL1 MCL1 This compound->MCL1 Inhibition BIM BIM BAX_BAK BAX_BAK BIM->BAX_BAK Activation

Experimental Protocols

Protocol 1: General Growth Inhibition Assay using MTT

This protocol outlines the determination of cell viability and growth inhibition in AML cell lines treated with this compound using a colorimetric MTT assay.

Materials:

  • AML cell lines (e.g., MOLM13, MV4-11)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Perform a cell count and determine viability using Trypan Blue exclusion.

    • Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^4 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for blank measurements.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: Luminescent Cell Viability Assay using CellTiter-Glo®

This protocol provides an alternative method for assessing cell viability based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

  • AML cell lines

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow step 1 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements. Seed 100 µL of cell suspension per well.

  • Compound Preparation and Addition:

    • Follow step 2 from the MTT protocol. Add 100 µL of diluted this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells.

    • Calculate the percentage of viability relative to the vehicle-treated control wells.

    • Determine the GI50 value as described in the MTT protocol.

Experimental Workflow Visualization

Growth_Inhibition_Assay_Workflow start Start cell_culture Culture AML Cells (Logarithmic Growth) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate for 48 hours (37°C, 5% CO2) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT or CellTiter-Glo) incubation->viability_assay data_acquisition Measure Signal (Absorbance or Luminescence) viability_assay->data_acquisition data_analysis Data Analysis (% Inhibition, GI50 Calculation) data_acquisition->data_analysis end End data_analysis->end

References

Application Notes: TR-FRET Assay for Measuring VU0661013 Binding to MCL-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] Overexpression of MCL-1 is a common feature in various human cancers, contributing to tumor survival and resistance to chemotherapy.[3] MCL-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as BAK and BIM, thereby preventing the initiation of apoptosis.[1][4] Consequently, MCL-1 has emerged as a promising therapeutic target for cancer drug discovery.[3]

VU0661013 is a novel, potent, and selective small-molecule inhibitor of MCL-1.[1][5] It acts by disrupting the interaction between MCL-1 and pro-apoptotic partners, leading to the induction of apoptosis in cancer cells dependent on MCL-1 for survival.[1][6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for high-throughput screening and characterization of protein-protein interactions.[7][8] This application note provides a detailed protocol for a TR-FRET-based competitive binding assay to quantify the interaction of this compound with the MCL-1 protein.

Principle of the TR-FRET Assay

The TR-FRET assay for MCL-1 binding is a homogeneous, competitive binding assay. The principle relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor fluorophore (FITC). A recombinant human MCL-1 protein, fused with a Maltose Binding Protein (MBP) tag, is used. An anti-MBP antibody conjugated to a Terbium (Tb) chelate serves as the donor. A peptide derived from the BH3 domain of the pro-apoptotic protein BAK, labeled with fluorescein isothiocyanate (FITC), acts as the acceptor and the tracer.

When the FITC-BAK-BH3 peptide is bound to the MCL-1-MBP protein, the proximity of the Tb-donor and the FITC-acceptor allows for FRET to occur upon excitation of the donor. This results in a high TR-FRET signal. When a competitive inhibitor like this compound is introduced, it displaces the FITC-BAK-BH3 peptide from the MCL-1 binding groove. This separation of the donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.

Data Presentation

The following table summarizes the quantitative binding data for this compound against MCL-1 and other BCL-2 family proteins, as determined by TR-FRET and Fluorescence Polarization (FP) assays.

CompoundTarget ProteinAssay TypeBinding Affinity (Ki)
This compoundHuman MCL-1TR-FRET97 ± 30 pM[1]
This compoundBCL-xLFP> 40 µM[1]
This compoundBCL-2FP0.73 µM[1]

Experimental Protocols

This section provides a detailed methodology for the TR-FRET assay to determine the binding affinity of this compound to MCL-1.

Materials and Reagents
  • Compound: this compound

  • Protein: Recombinant human MCL-1-MBP fusion protein

  • Peptide: FITC-labeled BAK-BH3 peptide (FITC-AHx-GQVGRQLAIIGDDINR-NH2)

  • Antibody: Anti-MBP-Terbium

  • Assay Buffer: 0.5 mM monobasic potassium phosphate, 15.5 mM dibasic potassium phosphate, 1 mM sodium EDTA, 50 mM sodium chloride, 1 mM DTT, and 0.05% Pluronic F-68, adjusted to pH 7.5

  • Plates: 384-well, low-volume, non-binding plates

  • Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., Biotek Cytation 3 or similar) with appropriate filters (e.g., Excitation: 340/30 nm, Emission: 620/10 nm and 520/10 nm).

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration gradient. A 12-point, 3-fold serial dilution is recommended.

    • Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept at 1%.

  • Reagent Preparation:

    • Prepare the assay mixture by diluting the MCL-1-MBP fusion protein, FITC-BAK-BH3 peptide, and anti-MBP-terbium antibody in the assay buffer to their final concentrations. The final concentrations are:

      • MCL-1-MBP: 1 nM[1]

      • FITC-BAK-BH3: 300 nM[1]

      • Anti-MBP-Terbium: 1 nM[1]

  • Assay Plate Setup:

    • Add the diluted compound solutions to the appropriate wells of the 384-well plate.

    • Include control wells:

      • Positive Control (Maximum FRET): Contains the assay mixture with DMSO only (no inhibitor).

      • Negative Control (Background): Contains assay buffer and DMSO only (no protein, peptide, or antibody).

  • Incubation:

    • Add the prepared assay mixture containing the protein, peptide, and antibody to all wells containing the compound and the positive control wells.

    • Incubate the plate for 3 hours at room temperature, protected from light.[1]

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader.

    • Set the reader to excite at approximately 340 nm and measure the emission at two wavelengths:

      • Donor emission: ~620 nm (for Terbium)

      • Acceptor emission: ~520 nm (for FITC)

    • Use a time-resolved setting with a delay time (e.g., 100 µs) and an integration time (e.g., 200 µs) to minimize background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (620 nm) for each well.

    • The change in TR-FRET signal (Delta F) is used to determine the inhibitory activity.

    • Plot the Delta F values against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound probe.

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, if the Kd of the tracer peptide is known.

Visualizations

Signaling Pathway Diagram

MCL1_Inhibition_Pathway cluster_apoptosis Apoptosis Regulation MCL1 MCL-1 (Anti-apoptotic) BAK BAK/BIM (Pro-apoptotic) MCL1->BAK Sequestration Apoptosis Apoptosis BAK->Apoptosis Induces This compound This compound This compound->MCL1 Inhibits Binding

Caption: this compound inhibits MCL-1, preventing the sequestration of pro-apoptotic proteins and inducing apoptosis.

Experimental Workflow Diagram

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Prepare this compound Serial Dilutions Reagent_Mix 2. Prepare Assay Mix: MCL-1-MBP, FITC-BAK-BH3, Anti-MBP-Tb Dispense 3. Dispense Compound and Assay Mix into 384-well Plate Compound_Prep->Dispense Reagent_Mix->Dispense Incubate 4. Incubate at RT for 3 hours Dispense->Incubate Read_Plate 5. Read TR-FRET Signal (Ex: 340nm, Em: 520nm & 620nm) Incubate->Read_Plate Analyze 6. Calculate Ratio and Generate Dose-Response Curve Read_Plate->Analyze IC50 7. Determine IC50/Ki Analyze->IC50

Caption: Workflow for the this compound MCL-1 TR-FRET competitive binding assay.

References

Application Notes and Protocols for Annexin V/PI Staining Following VU0661013 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and background for assessing cell apoptosis using Annexin V and Propidium Iodide (PI) staining following treatment with VU0661013, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3]

Introduction

This compound is a small molecule BH3 mimetic that targets MCL-1, a key regulator of the intrinsic apoptotic pathway.[1][4] MCL-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[5] By inhibiting MCL-1, this compound disrupts this interaction, leading to the activation of the apoptotic cascade in cancer cells that are dependent on MCL-1 for survival, such as in Acute Myeloid Leukemia (AML).[1][3]

Annexin V/PI staining is a widely used flow cytometry-based method to detect apoptosis.[6][7] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[6][8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells.[9] However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a red fluorescence.[7][9] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7][8]

Application

This protocol is designed for researchers investigating the pro-apoptotic effects of this compound on cancer cell lines, particularly those with MCL-1 dependency. It is a crucial tool for determining the efficacy of this compound as a potential therapeutic agent.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an Annexin V/PI staining experiment on an AML cell line (e.g., MV4-11) treated with this compound for 24 hours. This data illustrates the expected dose-dependent increase in apoptosis following treatment.

Treatment GroupConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 0.9
This compound5060.3 ± 4.225.1 ± 2.814.6 ± 1.7
This compound10035.8 ± 5.140.7 ± 3.923.5 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials

  • This compound

  • Cell line of interest (e.g., AML cell line MV4-11)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for this compound Treatment

  • Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM) in complete culture medium. Add the this compound solutions to the respective wells. Include a vehicle control well treated with the same concentration of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V/PI Staining

  • Cell Harvesting:

    • For suspension cells, gently collect the cells from each well and transfer to a flow cytometry tube.

    • For adherent cells, carefully detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells in a flow cytometry tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at room temperature.[7] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[7]

  • Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8] The cell concentration should be approximately 1 x 10^6 cells/mL.[7][8]

  • Staining:

    • Add 5 µL of Annexin V-FITC to each tube.[7][8]

    • Add 5 µL of Propidium Iodide (PI) to each tube.[7]

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[8] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.

Visualizations

VU0661013_Signaling_Pathway cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases This compound This compound MCL1 MCL-1 (Anti-apoptotic) This compound->MCL1 Inhibits ProApoptotic Pro-apoptotic Proteins (e.g., BIM, BAK) MCL1->ProApoptotic Sequesters ProApoptotic->MOMP Induces Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Annexin_V_PI_Workflow start Start: Cells in Culture treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest and Wash Cells treatment->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15-20 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for Annexin V/PI staining.

Staining_Results_Logic cluster_Input Staining cluster_Output Cell Population AnnexinV Annexin V Viable Viable (Annexin V- / PI-) AnnexinV->Viable Negative EarlyApoptotic Early Apoptotic (Annexin V+ / PI-) AnnexinV->EarlyApoptotic Positive LateApoptotic Late Apoptotic/Necrotic (Annexin V+ / PI+) AnnexinV->LateApoptotic Positive PI Propidium Iodide PI->Viable Negative PI->EarlyApoptotic Negative PI->LateApoptotic Positive

Caption: Logical relationship of Annexin V/PI staining results.

References

Application Notes: Preparation of VU0661013 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VU0661013 is a highly potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] By binding to MCL-1 with high affinity, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway.[1][4] This makes this compound a valuable tool for research in cancer biology, particularly in the context of hematological malignancies like Acute Myeloid Leukemia (AML), and for investigating resistance to other Bcl-2 family inhibitors such as venetoclax.[1][3][4]

Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducible and reliable results in downstream cellular and biochemical assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][5]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is essential for accurate preparation of stock solutions.

PropertyValueReference
Molecular Weight 712.66 g/mol [1][2][5]
CAS Number 2131184-57-9[5][6]
Chemical Formula C₃₉H₃₉Cl₂N₅O₄[5][6]
Solubility in DMSO ≥ 90-100 mg/mL (approx. 126-140 mM)[1][5]
Appearance Powder
Mechanism of Action

This compound functions by selectively inhibiting the anti-apoptotic protein MCL-1.[1] In cancer cells, MCL-1 sequesters pro-apoptotic proteins (like BIM), preventing them from activating the effector proteins BAX and BAK. By binding to the BH3-binding groove of MCL-1, this compound displaces BIM, which is then free to activate BAX/BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4]

VU0661013_Mechanism_of_Action cluster_0 Normal State (Survival) cluster_1 Apoptosis Blocked cluster_2 This compound Treatment cluster_3 Apoptosis Induced MCL1 MCL-1 BIM BIM MCL1->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Cannot activate Apoptosis_Blocked Apoptosis BAX_BAK->Apoptosis_Blocked VU This compound MCL1_2 MCL-1 VU->MCL1_2 Inhibits BIM_2 Free BIM MCL1_2->BIM_2 Release BAX_BAK_2 BAX / BAK BIM_2->BAX_BAK_2 Activates Apoptosis_Induced Apoptosis BAX_BAK_2->Apoptosis_Induced

This compound mechanism of action.
Storage and Stability

Proper storage of the this compound stock solution is crucial to maintain its activity.

Solution TypeStorage TemperatureDurationRecommendations
Powder -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor short-term storage.
DMSO Stock -80°C6 monthsRecommended. Aliquot to avoid freeze-thaw cycles.[5]
-20°C1 monthFor short-term storage. Aliquot to avoid freeze-thaw.[5]

It is strongly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, water bath)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is a potent bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Protocol Steps
  • Calculate the Required Mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 712.66 g/mol × 1000 mg/g

      • Mass (mg) = 7.13 mg

  • Weighing the Compound:

    • Tare a suitable sterile container (e.g., a 1.5 mL microcentrifuge tube or a small amber vial) on an analytical balance.

    • Carefully weigh out 7.13 mg of this compound powder into the tared container.

  • Dissolving the Compound:

    • Add 1 mL of high-purity DMSO to the container with the this compound powder.

    • Cap the container tightly.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution against a light source to ensure there are no visible solid particles.

    • If the compound does not fully dissolve, you can warm the solution briefly in a 37°C water bath and vortex again.[8][9] Sonication for a few minutes can also aid in dissolution.[8][9]

    • Note: It is critical to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[5]

Stock_Solution_Workflow node_prep node_prep node_action node_action node_qc node_qc node_storage node_storage start Start calculate 1. Calculate Mass (e.g., 7.13 mg for 1 mL of 10 mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex Vigorously add_dmso->dissolve check_sol 5. Visually Inspect Solution dissolve->check_sol dissolved Completely Dissolved? check_sol->dissolved assist_diss Warm (37°C) / Sonicate dissolved->assist_diss No aliquot 6. Aliquot into Single-Use Tubes dissolved->aliquot Yes assist_diss->dissolve store 7. Store at -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.
Protocol for Preparing Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. Typical working concentrations for this compound range from 100 nM to 5 µM.[1][3]

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions in cell culture medium to achieve the desired final concentration. It is best practice to perform an intermediate dilution first (e.g., to 100 µM in medium) before making the final dilution.

  • When adding the DMSO-based solution to the aqueous culture medium, vortex or pipette mix immediately to prevent precipitation.[9]

  • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

Application Notes and Protocols: Western Blot Analysis of MCL-1 Inhibition by VU0661013

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for assessing the inhibition of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic BCL-2 family protein, by the selective inhibitor VU0661013 using Western blot analysis. This compound is a potent and selective MCL-1 inhibitor that induces apoptosis by disrupting the interaction between MCL-1 and the pro-apoptotic protein BIM.[1][2] This document outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, protein extraction, quantification, and immunodetection of MCL-1 and related apoptotic markers. Additionally, it includes a summary of quantitative data from relevant studies and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.

Introduction

MCL-1 is a critical survival protein frequently overexpressed in various cancers, contributing to therapeutic resistance.[3] The small molecule inhibitor this compound has emerged as a valuable tool for studying the consequences of MCL-1 inhibition. Western blotting is a fundamental technique to verify the on-target effect of this compound by monitoring the levels of MCL-1 protein and downstream markers of apoptosis. This protocol provides a robust methodology for researchers investigating the efficacy and mechanism of action of MCL-1 inhibitors.

Data Presentation

Table 1: Quantitative Analysis of this compound Activity in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineThis compound GI₅₀ (µM) at 48 hoursNotesReference
MOLM-13< 1Sensitive[1]
MV-4-11< 1Sensitive[1]
OCI-AML3< 1Sensitive[1]
K562> 10Resistant[1]

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed acute myeloid leukemia (AML) cell lines (e.g., MV-4-11, MOLM-13) in appropriate culture medium at a density that allows for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 24 hours).

Protein Extraction (Lysis)
  • Cell Harvesting: Following treatment, harvest the cells. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and then scrape.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.

  • Centrifugation: Clarify the lysate by centrifuging at approximately 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).

  • Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions and calculate the protein concentration of each lysate.

SDS-PAGE and Western Blotting
  • Sample Preparation for Loading: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure complete transfer by checking the pre-stained ladder on the membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MCL-1 (e.g., rabbit anti-MCL-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. Other relevant antibodies can be used to probe for apoptosis markers like cleaved PARP or cleaved Caspase-3. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH, diluted 1:5000) should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP, diluted 1:2000-1:10000 in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the MCL-1 band to the corresponding loading control band to determine the relative change in MCL-1 protein levels upon treatment with this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cell_culture Cell Culture (e.g., MV-4-11) treatment Treatment with this compound cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MCL-1, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis signaling_pathway cluster_apoptosis Apoptosis Regulation cluster_inhibitor Inhibitor Action MCL1 MCL-1 BIM BIM MCL1->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis This compound This compound This compound->MCL1 Inhibits

References

Troubleshooting & Optimization

VU0661013 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of VU0661013.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks for subsequent dilution.

Q2: Is this compound soluble in aqueous buffers like PBS or saline?

A2: No, this compound is practically insoluble in water and aqueous buffers.[1] Direct dissolution in PBS, saline, or cell culture media is not recommended and will likely result in an insoluble suspension.

Q3: How should I store the solid compound and my prepared stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Compound: Store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[2]

  • Stock Solutions (in DMSO): For optimal stability, store stock solutions in tightly sealed aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is strongly advised to avoid repeated freeze-thaw cycles.[2]

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] It functions as a BH3 mimetic, binding to MCL-1 with high affinity (Ki of 97 ± 30 pM).[2][3] This action displaces pro-apoptotic proteins (like BIM and BAK) from MCL-1, freeing them to trigger the mitochondrial apoptosis pathway, leading to programmed cell death.[1][3][5]

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
DMSO ≥ 90-125 mg/mL (≥ 126.28 - 175.40 mM)[1][2]Recommended for preparing high-concentration stock solutions.
Water < 0.1 mg/mL[1]Considered insoluble. Direct dissolution in aqueous media is not feasible.
Ethanol Data not readily available, but used as a co-solvent.Used in combination with DMSO, PEG, and saline for preparing in vivo formulations.[1]

Signaling Pathway and Experimental Workflows

Caption: Mechanism of Action for this compound.

solution_preparation_workflow cluster_storage Storage cluster_use Experimental Use start Start: Weigh This compound Powder add_dmso Add appropriate volume of pure DMSO start->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve stock_solution High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock_solution aliquot Aliquot into single-use tightly sealed vials stock_solution->aliquot dilute Dilute aliquot into final aqueous medium just before use stock_solution->dilute store Store at -80°C (6 months) or -20°C (1 month) aliquot->store working_solution Final Working Solution (e.g., for cell culture) dilute->working_solution end Perform Experiment working_solution->end

Caption: Workflow for preparing this compound solutions.

Troubleshooting Guide

Problem: My compound precipitated after diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).

This is a common issue for compounds with low aqueous solubility. When the DMSO stock is added to an aqueous environment, the compound can "crash out" of the solution.

Solutions:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5% and ideally ≤0.1%.[6] High concentrations of DMSO can be toxic to cells, and a lower final concentration also reduces the risk of precipitation.

  • Increase Final Volume: Dilute the stock solution into a larger volume of the aqueous medium to keep the final compound concentration below its solubility limit in that specific medium.

  • Mix Thoroughly and Quickly: Add the DMSO stock to the aqueous medium while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Gentle Warming & Sonication: If a precipitate forms, you can try warming the solution briefly to 37°C and sonicating for a few minutes.[7] However, be cautious about the thermal stability of the compound. This should be done just before adding the solution to cells.

  • Prepare Fresh: Always prepare the final aqueous working solutions immediately before use.[7] Do not prepare and store diluted aqueous solutions of this compound, as precipitation can occur over time.

troubleshooting_flowchart start Precipitate observed after diluting DMSO stock in aqueous medium? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso yes_dmso check_dmso->yes_dmso Yes no_dmso check_dmso->no_dmso No solution_dmso Solution: Reduce final DMSO concentration by increasing the total assay volume. yes_dmso->solution_dmso check_mixing Was the stock added quickly to a vortexing aqueous solution? no_dmso->check_mixing yes_mixing check_mixing->yes_mixing Yes no_mixing check_mixing->no_mixing No check_fresh Was the final solution prepared immediately before use? yes_mixing->check_fresh solution_mixing Solution: Improve mixing. Add stock dropwise to the side of the tube while vortexing. no_mixing->solution_mixing yes_fresh check_fresh->yes_fresh Yes no_fresh check_fresh->no_fresh No final_steps If precipitate persists: 1. Try gentle warming (37°C) & sonication. 2. Re-evaluate required final concentration. yes_fresh->final_steps solution_fresh Solution: Always prepare working solutions fresh. Do not store aqueous dilutions. no_fresh->solution_fresh

Caption: Troubleshooting flowchart for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
  • Calculate Required Mass: this compound has a molecular weight of 712.67 g/mol .[5] To make 1 mL of a 10 mM stock solution, you will need 7.13 mg of the compound.

  • Weigh Compound: Carefully weigh out the required mass of this compound powder in a suitable vial.

  • Add Solvent: Add 1 mL of pure, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, place the vial in a sonicator bath for 5-10 minutes until the solid is completely dissolved.

  • Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C or -20°C as recommended above.

Protocol 2: Preparation of Formulation for In Vivo Administration

This protocol is based on a method used in xenograft studies and may require optimization for your specific model.[1]

  • Prepare Stock Solution: First, dissolve the required amount of this compound in DMSO to create a concentrated stock. The volume of DMSO should be kept to a minimum.

  • Prepare Vehicle: The vehicle consists of a mixture of ethanol, Polyethylene Glycol (PEG), and saline. A specific ratio should be optimized, but a common starting point for similar compounds might be 10% DMSO, 40% PEG 300, and 50% saline.

  • Combine Components: While vortexing the vehicle solution, slowly add the DMSO stock of this compound. This order of addition is critical to prevent precipitation.

  • Final Formulation: The resulting solution should be a clear, homogenous formulation suitable for intraperitoneal (i.p.) injection.[1] This formulation was used for daily dosing in mice at concentrations up to 75 mg/kg.[1][3][4] Always prepare this formulation fresh each day of dosing.

References

Potential off-target effects of VU0661013 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0661013, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule compound primarily characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. It is often used in research to potentiate mGlu4 activity and study its role in various physiological and pathological processes.

Q2: Are there known off-target effects of this compound, especially at high concentrations?

Yes, research has identified off-target activity of this compound, particularly at high concentrations. Notably, this compound has been shown to be a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[1][2] This off-target effect is observed at concentrations that may be significantly higher than those required for mGlu4 modulation in some experimental systems.

Q3: What is the potency of this compound at its off-target, MCL-1, compared to other Bcl-2 family proteins?

Studies have demonstrated that this compound is a highly potent inhibitor of MCL-1. The inhibitory constant (Ki) for human MCL-1 is in the picomolar range, while its affinity for other Bcl-2 family members, BCL-xL and BCL-2, is substantially lower.[1][2]

Quantitative Data Summary: Off-Target Activity of this compound

The following table summarizes the known inhibitory activity of this compound against key members of the Bcl-2 family.

Target ProteinInhibitory Constant (Ki)Reference
MCL-1 97 ± 30 pM[1][2]
BCL-xL > 40 µM[1][2]
BCL-2 0.73 µM[1][2]

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you are observing unexpected or inconsistent results in your experiments with this compound, it is crucial to consider the possibility of off-target effects, especially when using high concentrations. This guide provides a systematic approach to troubleshoot and identify potential off-target activities.

Step 1: Review Your Experimental Concentration
  • Question: Is the concentration of this compound used in your assay significantly higher than its reported EC50 for mGlu4 potentiation?

  • Action: Compare your working concentration to the literature values for mGlu4 activity. If you are using concentrations in the high nanomolar to micromolar range, the likelihood of engaging off-targets like MCL-1 increases.

Step 2: Assess Selectivity Against Other mGlu Receptors
  • Question: Could the observed phenotype be due to modulation of other mGlu receptors?

  • Action: If possible, perform counter-screening against other mGlu receptor subtypes (e.g., mGluR1, mGluR5) to determine the selectivity of this compound in your experimental system.

Step 3: Employ a Structurally Unrelated mGlu4 PAM
  • Question: Is the observed effect specific to this compound's chemical scaffold?

Step 4: Utilize a Negative Control Compound
  • Question: Can the observed effect be decoupled from mGlu4 modulation?

  • Action: Synthesize or obtain an inactive analog of this compound that is structurally similar but does not potentiate mGlu4. If the inactive analog does not produce the same effect, it provides evidence for on-target activity.

Step 5: Investigate MCL-1 Inhibition
  • Question: Is the observed phenotype consistent with the inhibition of MCL-1?

  • Action:

    • Review the known cellular functions of MCL-1 (e.g., regulation of apoptosis).

    • Use a known, specific MCL-1 inhibitor as a positive control to see if it phenocopies the effects of high concentrations of this compound.

    • Perform a western blot to assess the levels of MCL-1 and related apoptotic markers.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for Assessing mGlu4 Potentiation and Off-Target GPCR Activity

This protocol can be used to determine the potency of this compound at mGlu4 and to screen for off-target activity at other Gq-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing human mGlu4 and a promiscuous G-protein (e.g., Gα16) or the GPCR of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Glutamate.

  • This compound and other test compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Methodology:

  • Cell Plating: Seed cells into 384-well plates at an appropriate density and incubate overnight.

  • Dye Loading: Remove culture medium and add assay buffer containing the calcium indicator dye. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Add a sub-maximal concentration (EC20) of glutamate to stimulate mGlu4. Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis: Plot the fluorescence response against the concentration of this compound to determine the EC50 for potentiation. To screen for off-target effects, replace glutamate with the appropriate agonist for the GPCR of interest.

Protocol 2: Radioligand Binding Assay for Off-Target Assessment

This protocol can be used to determine if this compound directly binds to other receptors in a competitive manner.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor of interest.

  • Binding buffer.

  • This compound and unlabeled competitor ligands.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound or a known competitor.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 and calculate the Ki.

Visualizations

Signaling Pathways

mGlu4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu4_Receptor mGlu4 Receptor Glutamate->mGlu4_Receptor Binds This compound This compound This compound->mGlu4_Receptor Potentiates Gi/o_Protein Gαi/o mGlu4_Receptor->Gi/o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Conversion ATP ATP Downstream_Effects Modulation of Neurotransmitter Release cAMP->Downstream_Effects

Caption: Canonical mGlu4 signaling pathway.

Off_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular High_Conc_this compound High [this compound] MCL1 MCL-1 High_Conc_this compound->MCL1 Inhibits Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bak) MCL1->Pro_Apoptotic_Proteins Sequesters Apoptosis Apoptosis Pro_Apoptotic_Proteins->Apoptosis Induces

Caption: Off-target inhibition of MCL-1 by this compound.

Experimental Workflow

Troubleshooting_Workflow A Unexpected Experimental Result with this compound B Is [this compound] > EC50 for mGlu4? A->B C Potential Off-Target Effect B->C Yes L On-Target (mGlu4) Effect B->L No D Review Literature for Known Off-Targets (e.g., MCL-1) C->D E Perform Selectivity Profiling (e.g., other mGluRs, GPCR panel) C->E F Use Structurally Unrelated mGlu4 PAM D->F E->F H Phenotype Reproduced? F->H G Use Inactive Analog of this compound I Phenotype Abolished? G->I J On-Target Effect Likely H->J Yes K Off-Target Effect Confirmed H->K No I->J Yes I->K No

Caption: Workflow for troubleshooting off-target effects.

References

VU0661013 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0661013. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL (140.31 mM) to ≥ 125 mg/mL (175.40 mM). It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility, as moisture can reduce its solubility. The compound is insoluble in water and ethanol.

Q2: How should I prepare stock solutions of this compound?

A2: Prepare high-concentration stock solutions of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots to minimize freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year, or at -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles.

Q4: Is there any information on the stability of this compound in cell culture media?

A4: Currently, there is limited publicly available data specifically detailing the stability and half-life of this compound in various cell culture media. As a hydrophobic small molecule, its stability in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is recommended to prepare fresh dilutions of this compound in media for each experiment and to minimize the time the compound spends in the media before being added to the cells.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). It binds to MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins like BIM and BAK. This leads to the activation of the intrinsic apoptotic pathway in sensitive cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Cell Culture Media The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous media has been exceeded.Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions in media if necessary and add the compound to the cell culture plates with gentle mixing.
Loss of Compound Activity in Experiments The compound may be degrading in the cell culture media over the course of the experiment, especially during long incubation periods.Prepare fresh dilutions of this compound in media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. Minimize exposure of the compound to light and elevated temperatures.
Inconsistent Experimental Results Variability in the preparation of stock solutions, improper storage, or multiple freeze-thaw cycles of stock solutions can lead to inconsistent results.Prepare a large batch of high-concentration stock solution in DMSO, aliquot it into single-use vials, and store them at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
Cell Toxicity Unrelated to MCL-1 Inhibition The concentration of DMSO in the final culture volume may be too high, causing cellular stress or toxicity.Perform a DMSO vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your experiments. Keep the final DMSO concentration consistent across all treatment groups.

Experimental Protocols & Best Practices

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

General Workflow for In Vitro Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Fresh Dilutions of this compound in Media A->C B Culture Cells to Desired Density D Treat Cells with This compound or Vehicle B->D C->D E Incubate for Desired Time D->E F Perform Cell Viability, Apoptosis, or other Assay E->F G Data Analysis F->G

General experimental workflow for using this compound in cell-based assays.
Factors Influencing Stability in Cell Culture

G cluster_compound This compound Stability cluster_factors Influencing Factors A This compound in Cell Culture Media B Temperature B->A Degradation C pH of Media C->A Hydrolysis D Incubation Time D->A Degradation E Presence of Serum Proteins E->A Binding/Sequestration F Exposure to Light F->A Photodegradation

Potential factors affecting the stability of this compound in cell culture media.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Value Reference
Molecular Weight 712.66 g/mol N/A
Solubility in DMSO 100 - ≥125 mg/mLProduct Information
Solubility in Water InsolubleProduct Information
Solubility in Ethanol InsolubleProduct Information
Storage (Powder) -20°C for up to 3 yearsProduct Information
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 monthProduct Information

Technical Support Center: Overcoming Resistance to VU0661013 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MCL-1 inhibitor, VU0661013, in cancer cell experiments.

Troubleshooting Guides

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Symptoms:

  • Increased IC50 value of this compound in your cancer cell line over time.

  • Reduced apoptosis rates in response to this compound treatment compared to initial experiments.

  • Tumor xenografts show reduced response or regrowth after initial shrinkage with this compound treatment.

Possible Causes and Solutions:

Possible Cause Suggested Action Rationale
Upregulation of alternative anti-apoptotic proteins (e.g., BCL-2, BCL-xL) Perform BH3 profiling to assess the dependency of resistant cells on other anti-apoptotic proteins.[1]Resistance to MCL-1 inhibition can arise from a shift in apoptotic dependence to other BCL-2 family members.[1] BH3 profiling can identify the specific anti-apoptotic protein(s) conferring resistance.[2][3][4]
Solution: Implement a combination therapy approach. The combination of this compound with the BCL-2 inhibitor, Venetoclax, has been shown to overcome resistance and induce synergistic apoptosis in resistant AML cells.[1]Dual inhibition of MCL-1 and BCL-2 prevents the cancer cells from relying on a compensatory anti-apoptotic pathway.
Alterations in MCL-1 protein stability and expression Investigate MCL-1 protein dynamics. Assess MCL-1 protein levels by Western blot and gene expression by qRT-PCR. Evaluate MCL-1 protein stability using a protein synthesis inhibitor (e.g., cycloheximide) followed by a time-course Western blot.Resistance can be associated with increased MCL-1 protein stability, potentially through altered ubiquitination and degradation pathways.[5][6]
Solution: Explore agents that target MCL-1 protein stability. For instance, inhibitors of deubiquitinases (DUBs) like USP9x can decrease MCL-1 stability.[5][6]Targeting the mechanisms that lead to increased MCL-1 protein levels can re-sensitize cells to this compound.
Drug Efflux Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to assess pump activity in resistant vs. sensitive cells.Increased expression of drug efflux pumps is a common mechanism of acquired drug resistance.
Solution: Co-administer this compound with a known efflux pump inhibitor (e.g., Verapamil or Tariquidar) to see if sensitivity is restored.This can help determine if increased drug efflux is a primary resistance mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate apoptosis. By binding to the BH3-binding groove of MCL-1, this compound prevents MCL-1 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, ultimately resulting in apoptosis.[1][7]

Q2: How can I determine if my cancer cells have developed resistance to this compound?

A2: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. This is typically determined by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response curve of this compound on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the dose-response curve and a significantly higher IC50 value in the suspected resistant line are indicative of resistance.[7][8]

Q3: What are the known molecular mechanisms of resistance to MCL-1 inhibitors like this compound?

A3: Resistance to MCL-1 inhibitors can arise through several mechanisms:

  • Upregulation of other anti-apoptotic BCL-2 family proteins: Cancer cells can compensate for MCL-1 inhibition by upregulating other anti-apoptotic proteins, most commonly BCL-2 or BCL-xL, to sequester pro-apoptotic proteins.[1]

  • Increased MCL-1 protein stability: Alterations in the post-translational modification of MCL-1, such as decreased ubiquitination or increased deubiquitination, can lead to its stabilization and accumulation, thereby requiring higher concentrations of the inhibitor to achieve an apoptotic effect.[5][6]

  • Mutations in the MCL-1 binding pocket: While less common, mutations in the BH3-binding groove of MCL-1 could potentially reduce the binding affinity of this compound.

Q4: How can I overcome this compound resistance in my experiments?

A4: The most effective strategy documented for overcoming resistance to this compound is through combination therapy. The co-administration of this compound with the BCL-2 inhibitor Venetoclax has demonstrated strong synergistic effects in this compound-resistant acute myeloid leukemia (AML) cells.[1] This combination targets two key anti-apoptotic pathways, making it more difficult for cancer cells to evade apoptosis.

Q5: What is BH3 profiling and how can it help in studying this compound resistance?

A5: BH3 profiling is a functional assay that measures the apoptotic priming of a cell, or how close it is to the threshold of apoptosis.[2][3] The assay uses a panel of synthetic BH3 peptides derived from pro-apoptotic proteins to probe the dependencies of mitochondria on specific anti-apoptotic BCL-2 family members.[9][10] In the context of this compound resistance, BH3 profiling can:

  • Identify the compensatory anti-apoptotic protein: By observing which BH3 peptides induce mitochondrial permeabilization in resistant cells, you can determine if there is a heightened dependence on BCL-2, BCL-xL, or other anti-apoptotic proteins.[4]

  • Predict sensitivity to combination therapies: A BH3 profile indicating a co-dependence on MCL-1 and BCL-2 would strongly suggest that a combination of this compound and Venetoclax will be effective.[1]

Quantitative Data Summary

Table 1: In Vitro Growth Inhibition of this compound in Sensitive and Resistant AML Cell Lines

Cell LineStatusThis compound GI50 (µM)
MV-4-11Parental (Sensitive)Value to be determined experimentally
MV-4-11-VU-ResThis compound ResistantValue to be determined experimentally
MOLM-13Parental (Sensitive)Value to be determined experimentally
MOLM-13-VU-ResThis compound ResistantValue to be determined experimentally
Data to be generated by the user. GI50 (Growth Inhibition 50) should be determined using a standard cell viability assay after 48-72 hours of treatment.

Table 2: Synergistic Effect of this compound and Venetoclax in this compound-Resistant AML Cells

Cell LineTreatmentCombination Index (CI)
MV-4-11-VU-ResThis compound + VenetoclaxValue to be determined experimentally
MOLM-13-VU-ResThis compound + VenetoclaxValue to be determined experimentally
Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a general method for generating a this compound-resistant cancer cell line by continuous exposure to escalating doses of the drug.[7][8][11]

Materials:

  • Parental cancer cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach approximately 80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The cells should gradually adapt to higher concentrations of the drug.

  • Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.

  • Isolate and Expand Clones: Once a desired level of resistance is achieved, single-cell cloning can be performed to isolate and expand clonal populations of resistant cells.

  • Characterize Resistant Phenotype: After establishing a stable resistant cell line, perform further characterization, including Western blotting for BCL-2 family proteins and BH3 profiling.

Protocol 2: BH3 Profiling by Flow Cytometry

This protocol is adapted from established methods to assess mitochondrial apoptotic priming.[2][3][9]

Materials:

  • Sensitive and resistant cells

  • BH3 peptide panel (e.g., BIM, BAD, NOXA)

  • Permeabilization buffer (e.g., containing digitonin)

  • Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them at a concentration of 1-2 x 10^6 cells/mL in a suitable buffer.

  • Permeabilization: Add the permeabilizing agent to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate and add the different BH3 peptides at various concentrations. Include appropriate controls (e.g., DMSO vehicle, positive control for depolarization like alamethicin).

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Staining: Add the mitochondrial membrane potential dye and incubate for another 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. A decrease in the dye's fluorescence intensity indicates mitochondrial depolarization, a hallmark of apoptosis.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria for each peptide treatment. The response to specific peptides will reveal the apoptotic dependencies of the cells.

Protocol 3: Co-Immunoprecipitation (Co-IP) of MCL-1 and BIM

This protocol is for investigating the interaction between MCL-1 and the pro-apoptotic protein BIM.[12][13][14]

Materials:

  • Cell lysates from treated and untreated cells

  • Anti-MCL-1 antibody for immunoprecipitation

  • Anti-BIM antibody for Western blotting

  • Protein A/G agarose beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MCL-1 antibody overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-BIM antibody to detect the co-immunoprecipitated BIM. An input control (a small fraction of the initial cell lysate) should be run in parallel to confirm the presence of both proteins in the lysate.

Visualizations

cluster_0 Apoptosis Regulation MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK BCL2 BCL-2 BCL2->BAX_BAK BIM BIM BIM->MCL1 BIM->BCL2 BIM->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis

Caption: Simplified signaling pathway of apoptosis regulation by BCL-2 family proteins.

cluster_1 Overcoming this compound Resistance This compound This compound MCL1_inhibition MCL-1 Inhibition This compound->MCL1_inhibition Resistance Resistance (Upregulated BCL-2) MCL1_inhibition->Resistance Apoptosis Synergistic Apoptosis MCL1_inhibition->Apoptosis Venetoclax Venetoclax BCL2_inhibition BCL-2 Inhibition Venetoclax->BCL2_inhibition BCL2_inhibition->Apoptosis

Caption: Logical workflow for overcoming this compound resistance with combination therapy.

cluster_2 Experimental Workflow for Resistance Characterization start Suspected Resistance ic50 Determine IC50 (Cell Viability Assay) start->ic50 bh3 BH3 Profiling ic50->bh3 coip Co-Immunoprecipitation (MCL-1/BIM) ic50->coip combo Combination Therapy (this compound + Venetoclax) bh3->combo analysis Analyze Synergy (Combination Index) combo->analysis

Caption: Experimental workflow for characterizing and overcoming this compound resistance.

References

Technical Support Center: VU0661013 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0661013 in in vivo experiments. The information is tailored for scientists and drug development professionals working with this potent and selective MCL-1 inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound, particularly in the context of acute myeloid leukemia (AML) xenograft models.

Problem Potential Cause Suggested Solution
Poor Solubility / Formulation Issues This compound, like many small molecule inhibitors, may have limited aqueous solubility.- Vehicle Optimization: Experiment with different biocompatible solvent systems. A common starting point for in vivo studies is a formulation of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. - Sonication/Heating: Gentle heating and sonication can aid in dissolving the compound. Ensure the compound is fully dissolved before administration. - Particle Size Reduction: If using a suspension, micronization of the compound can improve its dissolution rate and bioavailability.
Unexpected Toxicity or Adverse Events - On-target toxicity: MCL-1 is expressed in healthy tissues, including cardiomyocytes. Inhibition of MCL-1 can lead to cardiotoxicity.[1][2] - Off-target effects: Although this compound is selective, off-target activities at high concentrations cannot be entirely ruled out. - Vehicle toxicity: The vehicle used for formulation may have its own toxic effects.- Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration. - Cardiotoxicity Monitoring: For long-term studies, consider monitoring cardiac function in the animals. Be aware that increases in troponin I levels have been observed with some MCL-1 inhibitors in clinical trials.[3] - Vehicle Control Group: Always include a vehicle-only control group to distinguish compound-related toxicity from vehicle effects.
Lack of Efficacy in AML Xenograft Model - Suboptimal Dosing or Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. - Intrinsic or Acquired Resistance: The AML cell line used may be resistant to MCL-1 inhibition. High expression of other anti-apoptotic proteins like BCL-xL can compensate for MCL-1 inhibition.[4] - Issues with Xenograft Model: Poor engraftment of AML cells can lead to variability and an apparent lack of efficacy.- Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the exposure of this compound in plasma and tumor tissue. - Cell Line Screening: Before starting in vivo experiments, confirm the sensitivity of your AML cell line to this compound in vitro. BH3 profiling can also be used to assess dependence on MCL-1.[5] - Combination Therapy: Consider combining this compound with a BCL-2 inhibitor like venetoclax, as this has been shown to be synergistic.[5] - Optimize Xenograft Protocol: Ensure a robust engraftment of the AML cells. This may involve using highly immunodeficient mouse strains like NSGS and preconditioning the mice with irradiation.[6]
Variability in Tumor Growth and Response - Heterogeneity of AML cells: The AML cell line may not be a homogenous population. - Inconsistent Drug Administration: Variations in the volume or concentration of the injected compound. - Differences in Animal Health: Underlying health issues in some animals can affect tumor growth and drug response.- Use of Matrigel: For subcutaneous models, co-injecting AML cells with Matrigel can lead to more consistent tumor formation.[7] - Careful Dosing Technique: Ensure accurate and consistent administration of the compound. For intraperitoneal injections, be mindful of the injection site. - Animal Health Monitoring: Closely monitor the health of the animals throughout the study and exclude any animals that show signs of illness not related to the tumor or treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[5][8] MCL-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins such as BAK and BAX.[8][9] this compound binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptosis.[10]

Q2: What is a suitable in vivo model for testing this compound?

A2: A common and effective in vivo model for testing this compound is a xenograft of human acute myeloid leukemia (AML) cell lines in highly immunodeficient mice.[5] The use of NOD-scid IL2Rgnull (NSG) mice is recommended due to their superior ability to support the engraftment of human hematopoietic cells.[6][11] Commonly used AML cell lines for this purpose include MV-4-11 and MOLM-13.[5]

Q3: What is a typical dosing regimen for this compound in a mouse xenograft model?

A3: Based on published studies, VU661013 has been administered intraperitoneally (IP) at doses ranging from 10 to 75 mg/kg daily.[5] The optimal dose will depend on the specific AML model and the therapeutic window (the balance between efficacy and toxicity).

Q4: Can this compound be combined with other anti-cancer agents?

A4: Yes, this compound has been shown to have a synergistic effect when combined with the BCL-2 inhibitor venetoclax in AML models.[5] This combination can overcome resistance to either agent alone and lead to a significant survival benefit in vivo.

Q5: How can I monitor the efficacy of this compound in my in vivo experiment?

A5: Efficacy can be monitored through several endpoints:

  • Tumor Burden: For subcutaneous xenografts, tumor volume can be measured regularly. For disseminated leukemia models, the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen can be quantified by flow cytometry.[5]

  • Survival: A Kaplan-Meier survival analysis is a key endpoint to determine the overall benefit of the treatment.[5]

  • Pharmacodynamic Markers: The induction of apoptosis in tumor cells can be assessed by methods such as TUNEL staining or measurement of cleaved caspase-3.[10]

Quantitative Data Summary

Parameter This compound Monotherapy This compound + Venetoclax Combination Reference
Dosing (in vivo) 10, 25, 75 mg/kg daily (IP) in NSGS miceThis compound at reduced doses combined with venetoclax[5]
Efficacy (MV-4-11 xenograft) Dose-dependent reduction in tumor burden in peripheral blood, bone marrow, and spleen.Significant survival benefit compared to single agents.[5]
Efficacy (MOLM-13 xenograft) Not specified as monotherapy in the provided context.Significantly decreased tumor burden.[5]

Experimental Protocols

Detailed Methodology for an In Vivo AML Xenograft Study with this compound

  • Cell Culture: Culture human AML cells (e.g., MV-4-11) in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability before injection.

  • Animal Model: Use immunodeficient mice, such as 6-8 week old female NSGS mice.

  • Engraftment:

    • On day 0, inject 1-5 x 10^6 AML cells intravenously (IV) or via tail vein into each mouse.

    • Monitor the engraftment by periodically checking for the presence of human CD45+ cells in the peripheral blood via flow cytometry, starting around day 14 post-injection.

  • Treatment:

    • Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment groups (vehicle control, this compound at different doses, combination therapy).

    • Prepare the this compound formulation. For example, dissolve in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Administer this compound or vehicle via intraperitoneal (IP) injection daily for the duration of the study (e.g., 21 days).

  • Monitoring:

    • Monitor the body weight and overall health of the mice daily.

    • Measure tumor burden (percentage of human CD45+ cells in peripheral blood) weekly.

    • For survival studies, monitor mice until they meet the predefined humane endpoints.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect tissues (peripheral blood, bone marrow, spleen) for analysis.

    • Determine the final tumor burden in these tissues by flow cytometry.

    • Perform immunohistochemistry on bone marrow and spleen to visualize leukemic infiltration.

    • Analyze pharmacodynamic markers of apoptosis (e.g., cleaved caspase-3) in tumor cells.

Visualizations

MCL1_Signaling_Pathway MCL-1 Signaling Pathway in Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) BH3_only_proteins BH3-only Proteins (BIM, PUMA, NOXA) Apoptotic_Stimuli->BH3_only_proteins activates BAX_BAK BAX / BAK BH3_only_proteins->BAX_BAK activates MCL1 MCL-1 MCL1->BAX_BAK inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis This compound This compound This compound->MCL1 inhibits

Caption: MCL-1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow This compound In Vivo Experimental Workflow start Start cell_culture AML Cell Culture (e.g., MV-4-11) start->cell_culture injection Inject Cells into Immunodeficient Mice (NSGS) cell_culture->injection engraftment Monitor Engraftment (hCD45+ in blood) injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization treatment Daily IP Injection: - Vehicle - this compound randomization->treatment monitoring Monitor: - Body Weight - Tumor Burden - Survival treatment->monitoring endpoint Endpoint Analysis: - Final Tumor Burden - Pharmacodynamics monitoring->endpoint end End endpoint->end

Caption: A typical experimental workflow for an in vivo study with this compound.

References

Technical Support Center: VU661013 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using VU661013, a potent and selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for VU661013?

A1: VU661013 is a selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is a member of the B-cell lymphoma 2 (BCL-2) family.[1] By binding to MCL-1, VU661013 prevents it from sequestering pro-apoptotic proteins like BIM. This destabilizes the BIM/MCL-1 interaction, freeing BIM to activate BAX and BAK, which ultimately leads to the release of cytochrome c from the mitochondria and triggers apoptosis (programmed cell death).[1][2]

Q2: My cells are not responding to VU661013 treatment. What are the possible reasons?

A2: Lack of response to VU661013 can stem from several factors:

  • Cell Line-Specific Resistance: The sensitivity of cancer cells, particularly Acute Myeloid Leukemia (AML) cells, to MCL-1 inhibition is heterogeneous.[1] Some cell lines may not depend on MCL-1 for survival and instead rely on other anti-apoptotic proteins like BCL-2 or BCL-xL.[1][3] For instance, the K562 cell line has shown resistance to VU661013.[1]

  • Protein Expression Levels: While there isn't always a direct correlation, the relative expression levels of BCL-2 family proteins (MCL-1, BCL-2, BCL-xL) can influence sensitivity.[1] However, the quantity of MCL-1 protein alone is not always a reliable predictor of response.[1]

  • Experimental Conditions: Suboptimal experimental setup, such as incorrect drug concentration, insufficient incubation time, or issues with cell health and passage number, can lead to a lack of observable effect.[4][5]

  • Acquired Resistance: Prolonged exposure to BCL-2 family inhibitors can lead to the development of resistance mechanisms in cancer cells.[6]

Q3: Which cell lines are known to be sensitive or resistant to VU661013?

A3: Sensitivity to VU661013 has been primarily characterized in AML cell lines. A number of AML cell lines show high sensitivity, while others are resistant. The 50% growth inhibition (GI50) is a common metric used to quantify this sensitivity.

Data Presentation

Table 1: Growth Inhibition (GI50) of VU661013 in Various AML Cell Lines

Cell LineGI50 (µM) at 48 hoursSensitivity Level
MOLM-13< 0.1Sensitive
MV4-11< 0.1Sensitive
OCI-AML2< 1Sensitive
OCI-AML3< 1Sensitive
HL-60< 1Sensitive
U937< 10Moderately Sensitive
K562> 10Resistant
KG-1> 10Resistant
Data is compiled from figures presented in a study on a novel MCL-1 inhibitor.[1][7] GI50 values above the maximum tested concentration of 10 µM are listed as >10 µM.

Experimental Protocols & Workflows

Protocol: Cell Viability Assay for VU661013 Sensitivity

This protocol outlines a general method for determining the GI50 of VU661013 in a panel of adherent or suspension cell lines.

  • Cell Seeding:

    • Culture cells to approximately 80% confluence, ensuring they are in the logarithmic growth phase.

    • Harvest and count the cells. Check for viability using a method like Trypan Blue exclusion.

    • Seed the cells into 96-well microplates at a predetermined optimal density. Allow adherent cells to attach overnight.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of VU661013 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of VU661013 to create a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle-only control (e.g., DMSO).

    • Add the diluted compounds to the appropriate wells of the 96-well plate.

  • Incubation:

    • Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Viability Assessment:

    • Use a commercial cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar).

    • Follow the manufacturer's instructions to add the reagent and incubate for the required time.

  • Data Acquisition & Analysis:

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Normalize the data to the vehicle-only control wells.

    • Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to calculate the GI50 value.

Below is a diagram illustrating the typical workflow for assessing cell line sensitivity.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Culture Cells to Logarithmic Phase B Harvest & Count Cells A->B C Seed Cells into 96-Well Plates B->C E Add Compound to Wells C->E D Prepare Serial Dilutions of VU661013 D->E F Incubate for 48-72h E->F G Add Viability Reagent F->G H Measure Signal (Plate Reader) G->H I Calculate GI50 H->I

Experimental workflow for a cell viability assay.

Signaling Pathway & Troubleshooting

VU661013 Mechanism of Action Pathway

VU661013 functions by disrupting the balance of pro- and anti-apoptotic proteins within the cell, specifically by targeting MCL-1.

G cluster_0 Apoptosis Regulation MCL1 MCL-1 (Anti-Apoptotic) BIM BIM (Pro-Apoptotic) MCL1->BIM Inhibits BCL2 BCL-2 / BCL-xL (Anti-Apoptotic) BCL2->BIM BAXBAK BAX / BAK BIM->BAXBAK Activates Apoptosis Apoptosis BAXBAK->Apoptosis VU VU661013 VU->MCL1 Inhibits

VU661013 inhibits MCL-1, leading to apoptosis.

Troubleshooting Guide

If you observe no growth inhibition in a typically sensitive cell line, use the following flowchart to diagnose the issue.

G Start No Growth Inhibition Observed in Sensitive Cell Line CheckConc Were VU661013 dilutions and final concentrations correct? Start->CheckConc CheckViability Was initial cell viability >95%? Were cells in log phase? CheckConc->CheckViability Yes Result1 Recalculate and repeat compound dilutions. CheckConc->Result1 No CheckReagent Is the viability reagent expired or prepared incorrectly? CheckViability->CheckReagent Yes Result2 Optimize cell culture conditions. Use lower passage number cells. CheckViability->Result2 No CheckProtocol Was the correct incubation time and plate type used? CheckReagent->CheckProtocol Yes Result3 Use fresh viability reagent and validate with a positive control. CheckReagent->Result3 No Result4 Review and adhere strictly to the validated protocol. CheckProtocol->Result4 No

Flowchart for troubleshooting experiments.

References

Technical Support Center: Generation and Troubleshooting of VU0661013 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to generating and troubleshooting VU0661013 resistant cell lines. This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Understanding the mechanisms of resistance to this compound is crucial for the development of effective cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein MCL-1 with high affinity (Ki of approximately 97 pM)[1]. By occupying this groove, this compound displaces pro-apoptotic proteins like BIM, which leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis (programmed cell death)[1][2].

Q2: Why is it important to generate this compound resistant cell lines?

A2: Developing cell lines resistant to this compound is essential for several reasons:

  • Understanding Resistance Mechanisms: It allows for the investigation of molecular changes that lead to drug resistance, such as alterations in the MCL-1 signaling pathway or upregulation of other anti-apoptotic proteins[2][3].

  • Developing Combination Therapies: Resistant cell lines are valuable tools for identifying synergistic drug combinations that can overcome resistance[2][3]. For instance, cells that develop resistance to MCL-1 inhibition may become more sensitive to BCL-2 inhibitors like venetoclax[2].

  • Identifying Biomarkers: Studying resistant cells can help in the discovery of predictive biomarkers to identify patient populations that may or may not respond to this compound treatment.

Q3: What are the common methods for generating drug-resistant cell lines?

A3: The two most common methods for generating drug-resistant cell lines in vitro are:

  • Stepwise Dose Escalation: This involves chronically exposing a parental cell line to gradually increasing concentrations of the drug over a prolonged period[4]. This method is thought to mimic the development of acquired resistance in a clinical setting.

  • High-Concentration Pulse Exposure: This method involves treating cells with a high concentration of the drug for a short period, followed by a recovery phase in drug-free media[5][6]. This process is repeated, selecting for cells with intrinsic resistance mechanisms.

Q4: How long does it typically take to generate a resistant cell line?

A4: The timeframe for developing a stable drug-resistant cell line can vary significantly, typically ranging from 3 to 18 months, depending on the cell line, the drug, and the method used[7][8].

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines using Stepwise Dose Escalation

This protocol is a general guideline and may require optimization for your specific cell line.

1. Determine the Initial Inhibitory Concentration (IC50) of this compound:

  • Culture the parental cell line in standard conditions.
  • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 value.

2. Initiate Drug Treatment:

  • Start by treating the parental cell line with this compound at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).
  • Continuously culture the cells in the presence of this starting concentration.
  • Replenish the medium with fresh drug every 3-4 days.

3. Dose Escalation:

  • Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold[4].
  • Monitor the cells closely for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.
  • Repeat this stepwise increase in concentration. A specific study generated this compound-resistant MV4-11 cells by gradually increasing the concentration from 100nM to 5µM over 3 months[1].

4. Establishment and Characterization of the Resistant Line:

  • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).
  • Once a resistant population is established, maintain the cells in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
  • Perform a new dose-response assay to determine the IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line). A significant increase in the IC50 value confirms the development of resistance[4].
  • Cryopreserve aliquots of the resistant cell line at different passage numbers.

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for Generating Resistant Cell Lines cluster_setup Phase 1: Setup and Baseline cluster_selection Phase 2: Drug Selection cluster_validation Phase 3: Validation start Parental Cell Line Culture ic50 Determine Parental IC50 start->ic50 treat_low Treat with low-dose this compound (IC20) ic50->treat_low culture Continuous Culture treat_low->culture increase_dose Gradually Increase Dose culture->increase_dose Cells adapt increase_dose->culture Repeat resistant_pop Established Resistant Population increase_dose->resistant_pop Reach target concentration validate_ic50 Determine Resistant IC50 resistant_pop->validate_ic50 characterize Characterize Phenotype validate_ic50->characterize cryopreserve Cryopreserve Stocks characterize->cryopreserve

Caption: Workflow for developing this compound resistant cell lines.

Data Presentation

The following table provides a representative example of the change in IC50 values that might be observed when generating a this compound-resistant cell line. Actual values will vary depending on the cell line used.

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental Line (e.g., MV4-11)0.11
This compound-Resistant Line> 5.0> 50

Note: The resistance index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Massive cell death after dose escalation The increase in drug concentration was too high.- Reduce the fold-increase in concentration (e.g., from 2-fold to 1.5-fold). - Allow the cells to culture for a longer period at the current concentration before escalating the dose.
Slow or no recovery of cell growth The cell line may be highly sensitive to the drug, or the starting concentration was too high.- Start with a lower initial concentration (e.g., IC10 instead of IC20). - Consider using a pulse-treatment method where cells are exposed to the drug for a shorter duration followed by a recovery period.
Loss of resistant phenotype over time The selective pressure (drug concentration) was removed or is too low.- Continuously culture the resistant cells in the presence of a maintenance dose of this compound. - Periodically re-evaluate the IC50 to ensure the resistant phenotype is stable.
Heterogeneous population with varying resistance The resistant population may not be clonal.- Perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate a homogenous population of resistant cells.
Contamination of cultures Poor aseptic technique.- Maintain separate incubators and handling procedures for parental and resistant cell lines. - Regularly test for mycoplasma contamination.

Signaling Pathway

This compound targets the MCL-1 protein, a key regulator in the intrinsic apoptosis pathway. Understanding this pathway is crucial for interpreting resistance mechanisms.

MCL-1 Signaling Pathway in Apoptosis

mcl1_pathway MCL-1 Signaling Pathway in Apoptosis cluster_survival Pro-Survival cluster_apoptotic Pro-Apoptotic cluster_execution Apoptotic Execution MCL1 MCL-1 BIM BIM MCL1->BIM sequesters BCL2 BCL-2 BCL2->BIM sequesters BCLXL BCL-xL BCLXL->BIM sequesters BAX BAX BIM->BAX activates BAK BAK BIM->BAK activates MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP induces BAK->MOMP induces CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->MCL1 inhibits

Caption: MCL-1's role in the intrinsic apoptosis pathway and its inhibition by this compound.

References

Interpreting Unexpected Results with VU0661013: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with VU0661013.

Clarification: this compound is an MCL-1 Inhibitor

It is important to note that this compound is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic BCL-2 family member.[1] It is primarily investigated for its potential in treating Acute Myelogenous Leukemia (AML), often in combination with other drugs like the BCL-2 inhibitor, venetoclax.[1]

This molecule should not be confused with positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which are investigated for neurodegenerative diseases like Parkinson's disease.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively binds to the anti-apoptotic protein MCL-1.[1] This binding prevents MCL-1 from sequestering pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1]

Q2: I am observing less growth inhibition in my AML cell line than expected. What could be the reason?

A2: Several factors could contribute to reduced sensitivity to this compound:

  • Low MCL-1 Dependence: The cancer cells may not primarily rely on MCL-1 for survival. The responsiveness of cells to this compound does not always correlate with the protein levels of MCL-1 alone.[1]

  • BCL-2 or BCL-xL Upregulation: Resistance to MCL-1 inhibition can be mediated by the upregulation of other anti-apoptotic proteins like BCL-2 or BCL-xL, which can compensate for MCL-1 inhibition.

  • Drug Efflux: The cells may be actively pumping the compound out through efflux pumps.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, incubation time, or cell density, can affect the observed efficacy.

Q3: Can this compound be used in combination with other drugs?

A3: Yes, this compound has shown synergistic effects when combined with other BCL-2 family inhibitors, such as venetoclax (a BCL-2 inhibitor).[1] This combination can be particularly effective in overcoming resistance to single-agent therapies.[1][2]

Q4: Are there known off-target effects for this compound?

A4: While this compound is described as a selective MCL-1 inhibitor, off-target effects have been suggested to occur at extraordinarily high doses.[1] It is crucial to use the compound at optimized concentrations to minimize the risk of off-target activities.

Troubleshooting Guide for Unexpected Results

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem 1: No or Low Efficacy in Cell Viability Assays

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Cell Line Insensitivity Confirm the MCL-1 dependence of your cell line using techniques like BH3 profiling.[1] Consider testing a panel of cell lines with varying BCL-2 family member expression.
Incorrect Compound Concentration Perform a dose-response curve to determine the optimal EC50 for your specific cell line. Ensure proper dilution and storage of the compound.
Suboptimal Assay Conditions Optimize cell seeding density and incubation time. Ensure the viability assay used is appropriate for your experimental setup.
Compound Degradation Check the stability of the compound in your experimental media over the course of the experiment.
Problem 2: Development of Drug Resistance

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Upregulation of other anti-apoptotic proteins Analyze the expression levels of BCL-2 and BCL-xL in resistant cells using Western blotting or qPCR. Consider combination therapy with BCL-2 or BCL-xL inhibitors.
Altered MCL-1 Binding Site Sequence the MCL-1 gene in resistant clones to check for mutations that might affect drug binding.
Increased Drug Efflux Use efflux pump inhibitors to see if sensitivity to this compound is restored.

Experimental Protocols

BH3 Profiling

BH3 profiling is a functional assay to determine the mitochondrial apoptotic priming of cells, indicating their dependence on specific anti-apoptotic BCL-2 family members.

Protocol Outline:

  • Cell Preparation: Isolate mitochondria from the cancer cell line of interest.

  • Peptide Treatment: Expose the isolated mitochondria to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) that selectively interact with different anti-apoptotic proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP) Measurement: Assess MOMP by measuring the release of cytochrome c or changes in mitochondrial membrane potential using fluorescent dyes.

  • Data Analysis: The pattern of MOMP induced by different BH3 peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival.

Visualizing Key Pathways and Concepts

Signaling Pathway of this compound Action

VU0661013_Mechanism cluster_apoptosis Apoptosis Induction This compound This compound MCL1 MCL-1 This compound->MCL1 inhibits BIM BIM (Pro-apoptotic) MCL1->BIM sequesters BAK_BAX BAK/BAX BIM->BAK_BAX activates Apoptosis Apoptosis BAK_BAX->Apoptosis triggers

Caption: Mechanism of action of this compound in inducing apoptosis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Unexpected Result: Low Efficacy Check_Concentration Verify Compound Concentration & Stability Start->Check_Concentration Check_Cell_Line Assess MCL-1 Dependence (BH3 Profiling) Start->Check_Cell_Line Check_Assay Optimize Assay Conditions Start->Check_Assay Resistant Suspect Resistance Check_Cell_Line->Resistant High MCL-1 Dependence Analyze_BCL2 Analyze BCL-2/BCL-xL Expression Resistant->Analyze_BCL2 Combination_Therapy Consider Combination Therapy Analyze_BCL2->Combination_Therapy

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

Minimizing toxicity of VU0661013 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of VU0661013 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in animal models?

A1: Published preclinical studies using this compound in murine models of Acute Myelogenous Leukemia (AML) have reported a reasonable safety profile. Daily intraperitoneal (i.p.) administration of this compound at doses of 10, 25, and 75 mg/kg for 21 days in NSGS mice bearing MV-4-11 human leukemia xenografts showed no evidence of this compound-related toxicity in non-target organs.[1][2][3][4][5] Combination therapy with the BCL-2 inhibitor venetoclax also did not exhibit apparent organ toxicity or drug-associated deaths in mice.[1] However, specific lethal dose (LD50) or maximum tolerated dose (MTD) values from formal toxicology studies are not publicly available.

Q2: What are the potential off-target toxicities associated with MCL-1 inhibitors like this compound?

A2: A significant concern for MCL-1 inhibitors as a class is the potential for cardiotoxicity.[6][7] Clinical trials with other MCL-1 inhibitors, such as AZD5991 and ABBV-467, have reported increases in cardiac troponin levels in patients, a biomarker for cardiac injury.[6][8] Preclinical studies have shown that genetic deletion of Mcl-1 in murine hearts leads to lethal cardiac failure and mitochondrial dysfunction.[1] Therefore, careful monitoring of cardiac function is crucial when working with this compound.

Q3: What is the recommended formulation for in vivo administration of this compound?

A3: For in vivo studies in mice, this compound has been successfully formulated in a vehicle consisting of Dimethyl Sulfoxide (DMSO), ethanol, Polyethylene Glycol (PEG), and saline.[3] The compound is first dissolved in DMSO and then diluted with the other components.

Q4: Is there any information on the metabolism of this compound?

A4: Specific information regarding the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound is not available in the public domain. To assess potential drug-drug interactions and understand its metabolic clearance, it is recommended to perform in vitro CYP450 inhibition assays.

Troubleshooting Guides

Issue: Unexpected Animal Morbidity or Signs of Toxicity

Possible Cause 1: Vehicle Toxicity

  • Troubleshooting Steps:

    • Administer the vehicle solution alone to a control group of animals.

    • Monitor for any adverse effects.

    • If toxicity is observed, consider reducing the concentration of DMSO or other organic solvents in the formulation, as they can cause local irritation or systemic toxicity at high concentrations.

Possible Cause 2: On-Target Toxicity in Normal Tissues

  • Troubleshooting Steps:

    • MCL-1 is essential for the survival of various normal cell types.[1] High doses of this compound may lead to on-target toxicity in tissues dependent on MCL-1.

    • Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Start with lower doses and gradually escalate to identify a dose that is both efficacious and well-tolerated.

Possible Cause 3: Cardiotoxicity

  • Troubleshooting Steps:

    • Monitor for clinical signs of cardiotoxicity, such as lethargy, respiratory distress, or edema.

    • At the end of the study, collect blood samples for analysis of cardiac biomarkers like troponin.

    • Perform histopathological examination of the heart tissue to look for signs of damage.

    • Consider incorporating cardiac function assessments, such as echocardiography, in your study design.

Issue: Poor Compound Solubility or Precipitation in Formulation

Possible Cause: Improper Formulation Technique

  • Troubleshooting Steps:

    • Ensure this compound is fully dissolved in DMSO before adding other components of the vehicle.

    • The recommended storage for this compound solutions is at -20°C for the short term (months) and -80°C for the long term (years).[9]

    • Prepare fresh formulations for each experiment to avoid potential degradation or precipitation over time. This compound is soluble in DMSO.[9][10]

Quantitative Data Summary

Table 1: In Vivo Dosing of this compound in Murine AML Models

Animal ModelDosing RouteDose RangeDosing FrequencyDurationObserved ToxicityReference
NSGS Mice (MV-4-11 Xenograft)Intraperitoneal (i.p.)10, 25, 75 mg/kgDaily21 daysNo evidence of organ toxicity[1][2][3][4][5]
NSGS Mice (MOLM-13 Xenograft)Intraperitoneal (i.p.)75 mg/kgDailyNot specifiedNo evidence of organ toxicity with combination therapy[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of this compound
  • Formulation Preparation:

    • Dissolve this compound powder in 100% DMSO to create a stock solution.

    • For the final dosing solution, dilute the DMSO stock with ethanol, Polyethylene Glycol (PEG), and saline to the desired final concentration. The exact ratios should be optimized to ensure solubility and minimize vehicle toxicity.[3]

  • Animal Dosing:

    • Administer the formulation to mice via intraperitoneal (i.p.) injection.

    • The dosing volume should be calculated based on the animal's body weight.

  • Monitoring:

    • Monitor the animals daily for any clinical signs of toxicity, including changes in weight, behavior, and appearance.

    • At the end of the study, perform a necropsy and collect organs for histopathological analysis.

Protocol 2: Assessment of Potential Cardiotoxicity
  • Baseline Assessment:

    • Prior to starting treatment, obtain baseline cardiac function measurements using echocardiography.

    • Collect baseline blood samples for cardiac biomarker analysis (e.g., troponin).

  • During Treatment:

    • Perform regular cardiac function monitoring (e.g., weekly echocardiography).

    • Monitor for any clinical signs of cardiac distress.

  • Terminal Assessment:

    • At the end of the study, collect terminal blood samples for biomarker analysis.

    • Harvest the hearts and perform histopathological examination, looking for signs of cardiomyocyte damage, inflammation, or fibrosis.

Visualizations

Signaling_Pathway This compound This compound MCL1 MCL-1 This compound->MCL1 inhibits BAK_BAX BAK/BAX MCL1->BAK_BAX sequesters Apoptosis Apoptosis BAK_BAX->Apoptosis initiates Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_monitoring Monitoring DoseRange Dose-Range Finding (MTD Determination) ToxicityStudy Repeated Dose Toxicity Study DoseRange->ToxicityStudy CardioTox Cardiotoxicity Assessment ToxicityStudy->CardioTox ClinicalSigns Clinical Signs & Body Weight ToxicityStudy->ClinicalSigns Histopath Histopathology (Heart, Liver, etc.) ToxicityStudy->Histopath Biomarkers Cardiac Biomarkers (Troponin) CardioTox->Biomarkers Echo Echocardiography CardioTox->Echo Troubleshooting_Logic start Unexpected Toxicity Observed q1 Is it vehicle-related? start->q1 a1_yes Administer vehicle alone and monitor q1->a1_yes Yes q2 Is it on-target toxicity? q1->q2 No end Identify cause and mitigate a1_yes->end a2_yes Perform dose reduction study (MTD) q2->a2_yes Yes q3 Is it cardiotoxicity? q2->q3 No a2_yes->end a3_yes Monitor cardiac biomarkers and function q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

Validating the On-Target Activity of VU0661013: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU0661013's on-target performance against other relevant inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the utility of this compound as a selective chemical probe for studying Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein and a critical target in cancer therapy.

Executive Summary

This compound is a highly potent and selective small-molecule inhibitor of MCL-1.[1][2] It effectively disrupts the interaction between MCL-1 and pro-apoptotic proteins, such as BIM, thereby inducing apoptosis in cancer cells dependent on MCL-1 for survival.[1] This guide details the experimental validation of this compound's on-target activity, comparing its performance with other known BCL-2 family inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The on-target activity of this compound is best demonstrated by its high potency and selectivity for MCL-1 over other anti-apoptotic BCL-2 family members like BCL-2 and BCL-xL. The following table summarizes the binding affinities (Ki) of this compound and compares it to Venetoclax, a selective BCL-2 inhibitor.

CompoundTargetKi (pM)Ki (μM)Selectivity ProfileReference
This compound MCL-1 97 ± 30 0.000097 Highly selective for MCL-1 [1][2]
BCL-20.73>7500-fold selective over BCL-2[1][2]
BCL-xL> 40>412,000-fold selective over BCL-xL[1][2]
VenetoclaxBCL-2-< 0.01Selective for BCL-2[2]
MCL-1-> 4.4Low affinity for MCL-1[2]
BCL-xL-> 1Moderate affinity for BCL-xL[2]

Experimental Validation of On-Target Activity

The validation of a chemical probe's on-target activity is crucial to ensure that the observed biological effects are indeed due to the modulation of the intended target.[3][4][5] Several experimental approaches have been used to confirm the on-target activity of this compound.

Biochemical Assays

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to quantify the binding affinity of an inhibitor to its target protein.

Experimental Protocol: TR-FRET Assay

  • Reagents : Recombinant human MCL-1, BCL-2, and BCL-xL proteins; a fluorescently labeled peptide derived from the pro-apoptotic protein BAK.

  • Procedure :

    • The recombinant target protein is incubated with the fluorescently labeled BAK peptide, allowing for binding to occur.

    • This compound is added at varying concentrations.

    • The ability of this compound to displace the fluorescent peptide from the target protein is measured by a decrease in the FRET signal.

    • The concentration of this compound that causes 50% displacement (IC50) is determined and used to calculate the inhibitor constant (Ki).

Cellular Assays

Cellular assays are essential to confirm that the inhibitor can engage its target in a complex biological system and elicit the expected downstream effects.

Experimental Protocol: Cytochrome C Release Assay

This assay assesses the induction of apoptosis by measuring the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

  • Cell Culture : Acute Myeloid Leukemia (AML) cell lines are cultured under standard conditions.

  • Treatment : Cells are treated with this compound, a comparator compound (e.g., Venetoclax), or a vehicle control for a specified period.

  • Cell Fractionation : The cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Detection : The presence of cytochrome c in the cytosolic fraction is detected by western blotting or ELISA.

  • Analysis : An increase in cytosolic cytochrome c in this compound-treated cells compared to controls indicates on-target engagement and induction of apoptosis.

Experimental Protocol: BH3 Profiling

BH3 profiling is a functional assay that measures a cell's dependence on specific anti-apoptotic proteins for survival.

  • Cell Permeabilization : Cells are treated with a mild detergent to permeabilize the outer mitochondrial membrane while keeping the inner membrane intact.

  • Peptide Addition : The permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from various pro-apoptotic proteins.

  • Mitochondrial Depolarization Measurement : The extent of mitochondrial outer membrane permeabilization is measured using a fluorescent dye that reports on the mitochondrial membrane potential.

  • Analysis : Cells dependent on MCL-1 will undergo mitochondrial depolarization specifically in response to BH3 peptides that are selective for MCL-1. Treatment with this compound would be expected to sensitize cells to other pro-apoptotic stimuli.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCL-2 family signaling pathway and a typical experimental workflow for validating the on-target activity of an MCL-1 inhibitor like this compound.

BCL2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Apoptosis Apoptosis BIM BIM BAX_BAK BAX/BAK BIM->BAX_BAK activates MCL1 MCL-1 BIM->MCL1 CytochromeC Cytochrome C Release BAX_BAK->CytochromeC MCL1->BAX_BAK inhibits BCL2 BCL-2 BCL2->BAX_BAK inhibits BCLxL BCL-xL BCLxL->BAX_BAK inhibits Caspase Caspase Activation CytochromeC->Caspase CellDeath Cell Death Caspase->CellDeath This compound This compound This compound->MCL1 inhibits

Caption: BCL-2 family signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_Cellular Cellular Validation cluster_In_Vivo In Vivo Validation TR_FRET TR-FRET Assay (Binding Affinity) CytoC Cytochrome C Release Assay TR_FRET->CytoC Confirm Cellular Target Engagement BH3 BH3 Profiling CytoC->BH3 Assess Apoptotic Priming Viability Cell Viability Assays BH3->Viability Measure Functional Outcome PDX Patient-Derived Xenograft Models Viability->PDX Evaluate In Vivo Efficacy

Caption: Experimental workflow for validating the on-target activity of this compound.

In Vivo Efficacy

This compound has demonstrated on-target activity in in vivo models of AML.[2] Studies using patient-derived xenografts (PDXs) have shown that this compound can reduce tumor burden.[2] Furthermore, it has been shown to act synergistically with the BCL-2 inhibitor venetoclax in murine models of AML, particularly in venetoclax-resistant settings.[2] This provides strong evidence that the anti-cancer effects observed in vivo are a direct result of MCL-1 inhibition.

Comparison with Other MCL-1 Inhibitors

While this compound is a potent and selective MCL-1 inhibitor, other compounds such as AZD5991 and A-1210477 have also been developed to target MCL-1.[6][7] Comparative studies using these different inhibitors are crucial for understanding the nuances of MCL-1 biology and for the development of effective therapeutic strategies. For instance, studies have shown that while some venetoclax-resistant AML cells are sensitive to this compound, others may be less responsive to different MCL-1 inhibitors like AZD5991, highlighting the heterogeneity of resistance mechanisms.[6][8]

Conclusion

The on-target activity of this compound as a potent and selective MCL-1 inhibitor is well-supported by a range of biochemical, cellular, and in vivo experimental data. Its high selectivity for MCL-1 over other BCL-2 family members makes it an invaluable tool for dissecting the specific roles of MCL-1 in health and disease. For researchers investigating MCL-1-dependent cancers, this compound serves as a robust chemical probe to validate MCL-1 as a therapeutic target and to explore its downstream signaling pathways.

References

A Comparative Guide to MCL-1 Inhibitors: VU0661013 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (MCL-1) has emerged as a critical therapeutic target in oncology. As a key anti-apoptotic protein of the BCL-2 family, its overexpression is implicated in the survival of various cancer cells and resistance to conventional therapies. This guide provides an objective comparison of the novel MCL-1 inhibitor, VU0661013, with other prominent MCL-1 inhibitors, supported by experimental data to aid in research and development decisions.

Performance Comparison of MCL-1 Inhibitors

The efficacy of MCL-1 inhibitors is primarily evaluated by their binding affinity (Ki) to MCL-1 and their ability to inhibit cancer cell growth (IC50). The following table summarizes the available quantitative data for this compound and other selected MCL-1 inhibitors. It is important to note that these values are derived from various studies and assays, which may lead to some variability.

InhibitorKi (nM) for human MCL-1IC50 (nM) in MCL-1 Dependent Cell LinesSelectivity over BCL-2/BCL-xLKey Features & Clinical Status
This compound 0.097 ± 0.03[1]Varies by cell line (e.g., ~25-75 in some AML models)[2]Highly selective (>400-fold for BCL-xL, ~7.5-fold for BCL-2)[1]Potent and selective; demonstrates activity in venetoclax-resistant models.[2][3] Preclinical.
AZD5991 0.13 - 0.2[4][5]24 - 190 (e.g., MV4-11, MOLP-8, NCI-H23)[4][6]Highly selective (>10,000-fold)[7]Potent, macrocyclic inhibitor. Clinical development was halted due to cardiotoxicity.[8][9][10]
AMG-176 ~0.00014 (in an optimized compound)[11]Varies (effective in hematologic cancer models)[11]Selective MCL-1 inhibitor[11][12]Orally bioavailable.[11] Clinical development was terminated due to cardiac toxicity.[13]
AMG-397 0.015[14]Not specified in provided resultsSelective MCL-1 inhibitor[14]Oral inhibitor. Clinical development was terminated due to elevated troponin-I.[13][14]
S64315 (MIK665) 0.048 - 1.2[15]250 (H929 cells)[2]Highly selective[16]Potent and selective. Has been in Phase I/II clinical trials, but some studies were terminated.[13][17]
A-1210477 0.454[18][19][20]26.2[18][19][21]>100-fold selective[18][22]Potent and selective; demonstrates synergy with other BCL-2 family inhibitors.[18] Preclinical.

Key Experimental Methodologies

The characterization of MCL-1 inhibitors relies on a variety of biochemical and cellular assays. Below are detailed overviews of the key experimental protocols.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is commonly used to determine the binding affinity (Ki) of inhibitors to MCL-1.

Principle: The assay measures the disruption of the interaction between MCL-1 protein and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK or BIM). When the labeled peptide is bound to MCL-1, FRET occurs between a donor fluorophore (e.g., Terbium) on the MCL-1 antibody and an acceptor fluorophore on the peptide. An inhibitor will compete with the peptide for binding to MCL-1, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Dilute recombinant human MCL-1 protein, a fluorescently labeled pro-apoptotic peptide (e.g., FITC-BAK), and an anti-MCL-1 antibody conjugated to a FRET donor (e.g., Tb-cryptate) in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • Assay Plate Setup: Add the MCL-1 protein, labeled peptide, and varying concentrations of the inhibitor to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[23][24]

  • Detection: Add the donor-conjugated antibody and incubate further. Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50, from which the Ki can be calculated.

Cellular Apoptosis Assays

These assays are crucial for determining the functional effect of MCL-1 inhibitors on cancer cells.

Principle: MCL-1 inhibition is expected to induce apoptosis. Various methods can be used to detect the hallmarks of apoptosis, such as caspase activation, phosphatidylserine externalization (Annexin V staining), and loss of cell viability.

General Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Culture and Treatment: Seed cancer cells (e.g., AML cell lines like MV4-11 or OCI-AML3) in appropriate culture medium. Treat the cells with varying concentrations of the MCL-1 inhibitor for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V conjugate (e.g., FITC- or APC-conjugated) and a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MCL-1 signaling and the workflows for its inhibition can provide a clearer understanding for researchers.

MCL-1 Signaling Pathway in Apoptosis Regulation

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptosis pathway and how its inhibition can lead to programmed cell death.

MCL1_Signaling_Pathway cluster_0 Pro-Survival cluster_1 Pro-Apoptotic cluster_2 Apoptosis Execution MCL1 MCL-1 BAX BAX BAK BAK MCL1->BAK sequesters BCL2 BCL-2 / BCL-xL BCL2->BAX sequesters Mito Mitochondrion BAX->Mito oligomerize & form pores BAK->Mito BIM BIM / PUMA (BH3-only) BIM->MCL1 binds & inactivates BIM->BCL2 binds & inactivates CytoC Cytochrome c Mito->CytoC release Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Inhibitor MCL-1 Inhibitor (e.g., this compound) Inhibitor->MCL1 inhibits

Caption: MCL-1's role in apoptosis and the mechanism of its inhibitors.

Experimental Workflow for MCL-1 Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel MCL-1 inhibitor.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies BindingAssay Binding Affinity Assay (e.g., TR-FRET) SelectivityAssay Selectivity Profiling (vs. BCL-2, BCL-xL) BindingAssay->SelectivityAssay ViabilityAssay Cell Viability Assay (IC50 determination) SelectivityAssay->ViabilityAssay ApoptosisAssay Apoptosis Induction (Annexin V, Caspase) ViabilityAssay->ApoptosisAssay MechanismAssay Mechanism of Action (e.g., Co-IP for BIM displacement) ApoptosisAssay->MechanismAssay Xenograft Xenograft Models (e.g., AML PDX) MechanismAssay->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Compound Novel MCL-1 Inhibitor (e.g., this compound) Compound->BindingAssay

References

A Comparative Analysis of MCL-1 Inhibitors VU0661013 and S63845 in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two potent and selective Myeloid Cell Leukemia-1 (MCL-1) inhibitors, VU0661013 and S63845, in the context of Acute Myeloid Leukemia (AML).

Overexpression of the anti-apoptotic protein MCL-1 is a key mechanism of survival and therapeutic resistance in AML.[1][2] Both this compound and S63845 are BH3 mimetics that bind to the BH3-binding groove of MCL-1 with high affinity, thereby neutralizing its pro-survival function and inducing apoptosis in MCL-1-dependent cancer cells.[1][3] This guide synthesizes available preclinical data to facilitate an informed evaluation of these two compounds for research and development purposes.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for this compound and S63845 based on available preclinical data. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.

Table 1: Binding Affinity and Selectivity

CompoundTargetBinding AffinitySelectivityReference
This compound Human MCL-1Ki = 97 ± 30 pM>40,000-fold vs. BCL-xL (Ki > 40 μM)>7,500-fold vs. BCL-2 (Ki = 0.73 μM)[1]
S63845 Human MCL-1Kd = 0.19 nMNo discernible binding to BCL-2 or BCL-xL[4]

Table 2: In Vitro Efficacy in AML Cell Lines

CompoundAML Cell LinesEfficacy (IC50)Reference
This compound MV-4-11, MOLM-13, OCI-AML3Data on growth inhibition reported, but specific IC50 values not provided in the primary source.[1]
S63845 Panel of 8 AML cell lines4 - 233 nM[4]

Table 3: In Vivo Efficacy in AML Xenograft Models

CompoundAnimal ModelDosingEfficacyReference
This compound NSGS mice with MV-4-11 xenografts10, 25, or 75 mg/kg daily for 21 days (intraperitoneal)Dose-dependent decrease in tumor burden, with near elimination of hCD45+ cells at 75 mg/kg.[1]
S63845 Immunocompromised mice with human AML xenografts25 mg/kg for 80 daysComplete remission in 6 out of 8 mice.[4]

Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction

Both this compound and S63845 function as BH3 mimetics. They competitively bind to the hydrophobic groove of the anti-apoptotic protein MCL-1, displacing pro-apoptotic proteins such as BIM, BAK, and BAX.[1][3] This displacement liberates BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]

MCL1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade MCL1_Inhibitor This compound or S63845 MCL1 MCL-1 MCL1_Inhibitor->MCL1 Inhibits BAX_BAK BAX / BAK MCL1_Inhibitor->BAX_BAK Frees MCL1->BAX_BAK Sequesters BIM BIM BIM->MCL1 Binds to BAX_BAK->MOMP Induces Apoptosis Apoptosis Caspase_Cascade->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Binding Affinity, Selectivity) Cell_Viability Cell Viability Assays (IC50 Determination) Biochemical_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Cell_Viability->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, Co-IP) Apoptosis_Assay->Mechanism_Studies Xenograft_Model AML Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Tolerability Tolerability Studies Xenograft_Model->Tolerability Efficacy_Study Efficacy Studies (Tumor Burden, Survival) Tolerability->Efficacy_Study PD_Biomarkers Pharmacodynamic/ Biomarker Analysis Efficacy_Study->PD_Biomarkers Xenograft_Workflow Patient_Sample AML Patient Bone Marrow/Peripheral Blood Engraftment Engraftment of AML cells (IV injection) Patient_Sample->Engraftment Immunodeficient_Mouse Immunodeficient Mouse (e.g., NSG, NSG-SGM3) Immunodeficient_Mouse->Engraftment Monitoring Monitoring of Engraftment (hCD45+ cells in peripheral blood) Engraftment->Monitoring Treatment Treatment Initiation (Vehicle vs. Compound) Monitoring->Treatment Endpoint Endpoint Analysis (Tumor burden in BM, Spleen; Survival Analysis) Treatment->Endpoint

References

A Comparative Analysis of Mcl-1 Inhibitors: VU0661013 versus AZD5991

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a promising strategy, particularly for hematological malignancies. Two notable small molecule inhibitors that have demonstrated potent and selective Mcl-1 inhibition are VU0661013 and AZD5991. This guide provides a detailed comparison of their efficacy and toxicity based on available preclinical and clinical data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and AZD5991 are highly selective inhibitors of Mcl-1. They function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax, thereby liberating them to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to apoptosis.

Efficacy: A Head-to-Head Look at Preclinical Data

While direct comparative studies are limited, individual preclinical data provides a basis for assessing the relative potency and efficacy of these two inhibitors.

In Vitro Efficacy:

Both compounds exhibit potent activity against Mcl-1-dependent cancer cell lines, particularly those of hematological origin.

ParameterThis compoundAZD5991
Binding Affinity (Human Mcl-1) Kᵢ = 97 ± 30 pMIC₅₀ < 0.0031 µM (<3.1 nM)
Cellular Activity (AML Cell Lines) Growth inhibition in the majority of tested AML cell lines.Potent induction of apoptosis in AML cell lines with EC₅₀ values for caspase activation in the low nanomolar range (e.g., MOLP-8 EC₅₀ = 33 nM; MV-4;11 EC₅₀ = 24 nM).[1]
Selectivity Does not significantly inhibit BCL-xL (Kᵢ > 40 μM) or BCL-2 (Kᵢ = 0.73 μM).>5,000-fold selectivity over BCL-2 and >8,000-fold over BCL-xL.[2]

In Vivo Efficacy:

Both this compound and AZD5991 have demonstrated significant anti-tumor activity in animal models of hematological cancers.

ModelCompoundDosing and AdministrationKey Findings
MV-4-11 AML Xenograft This compound10, 25, or 75 mg/kg daily, intraperitonealDose-dependent decrease in tumor burden, with the 75 mg/kg dose nearly eliminating human AML cells in the blood. Increased median survival from 31 days (vehicle) to 43 days (75 mg/kg).
Multiple Myeloma & AML Xenografts AZD5991Single intravenous doseCaused complete tumor regressions in several models.[3]

Toxicity Profile: Preclinical vs. Clinical Findings

The toxicity profiles of this compound and AZD5991 present a critical point of differentiation, primarily due to the availability of clinical data for AZD5991.

This compound (Preclinical):

In murine models, this compound was reported to have a reasonable safety profile. At efficacious doses, there was no evidence of toxicity in non-target organs. Co-administration with the Bcl-2 inhibitor venetoclax was also well-tolerated in these models.

AZD5991 (Preclinical and Clinical):

Preclinical studies with AZD5991 also suggested a manageable safety profile. However, a Phase 1 first-in-human clinical trial (NCT03218683) in patients with relapsed/refractory hematologic malignancies revealed significant toxicities that led to the early termination of the study.

ParameterAZD5991
Most Common Adverse Events (≥30%) Diarrhea (59.0%), Nausea (55.1%), Vomiting (47.4%).[4]
Dose-Limiting Toxicities Observed in five patients.[4]
Serious Adverse Events Four deaths occurred due to adverse events, with one (tumor lysis syndrome) considered related to AZD5991.[4]
Cardiotoxicity A high incidence of asymptomatic elevations of troponin I or T was observed, raising concerns about cardiotoxicity.[4] This was a key factor in the decision to halt the trial.
Clinical Efficacy Limited clinical activity was observed across different hematologic malignancies, with the exception of some responses in patients with myelodysplastic syndrome.[5]

Experimental Protocols

This compound In Vivo Efficacy Study (MV-4-11 Xenograft Model):

  • Animal Model: NOD-scid IL2Rγnull (NSG) mice.

  • Cell Line: MV-4-11 human acute myeloid leukemia cells.

  • Cell Implantation: Disseminated leukemia was established in the mice.

  • Treatment: Mice were administered this compound intraperitoneally daily at doses of 10, 25, or 75 mg/kg for 21 days.

  • Efficacy Assessment: Tumor burden was monitored by quantifying the percentage of human CD45+ cells in peripheral blood. Survival was evaluated by Kaplan-Meier analysis.

AZD5991 In Vitro Apoptosis Assay:

  • Cell Lines: Human AML cell lines such as MOLP-8 and MV-4-11.

  • Treatment: Cells were treated with varying concentrations of AZD5991.

  • Endpoint: Activation of apoptosis was measured by assessing caspase-3 cleavage or Annexin V staining via flow cytometry. EC₅₀ values were calculated based on the concentration of AZD5991 required to induce 50% of the maximal apoptotic response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Mcl-1 inhibitors and a general workflow for evaluating their in vivo efficacy.

Figure 1. Mechanism of Mcl-1 Inhibition.

Xenograft_Workflow start Start cell_culture Culture AML Cell Line (e.g., MV-4-11) start->cell_culture implantation Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or Mcl-1 Inhibitor randomization->treatment monitoring Monitor Tumor Volume and Animal Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival monitoring->endpoint finish Finish endpoint->finish

Figure 2. In Vivo Xenograft Efficacy Workflow.

Conclusion

Both this compound and AZD5991 are potent and selective Mcl-1 inhibitors with demonstrated preclinical efficacy in models of hematological malignancies. However, the clinical development of AZD5991 was halted due to a concerning toxicity profile, particularly the signal of cardiotoxicity. In contrast, preclinical data for this compound suggests a more favorable safety profile, though clinical data is not yet available. This comparison underscores the critical importance of translating preclinical findings to the clinical setting and highlights the ongoing challenges in developing safe and effective Mcl-1 targeted therapies. Further investigation into the clinical potential of this compound is warranted to determine if its promising preclinical profile will translate into a viable therapeutic option for patients.

References

Confirming VU0661013-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Mcl-1 inhibitor, VU0661013, and its ability to induce apoptosis, benchmarked against established apoptosis-inducing agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support your research and development efforts in oncology and related fields.

Quantitative Comparison of Apoptosis Induction

The efficacy of this compound in inducing apoptosis was compared with well-characterized cytotoxic agents across relevant cancer cell lines. The data presented below is a synthesis of findings from multiple studies and should be interpreted in the context of the specific cell lines and experimental conditions.

CompoundCell LineConcentrationTime (hours)% Apoptotic Cells (Annexin V Positive)Data Source
This compound MOLM-13 (AML)100 nM24Data Not Available in Searched LiteratureN/A
This compound MV4-11 (AML)75 mg/kg (in vivo)28 daysSignificant reduction in leukemic burden[1]
Staurosporine KG-1 (AML)1 µM6~50%[2][3]
Doxorubicin MOLM-13 (AML)1 µM48~89%[4]
Etoposide U937 (Myeloid Leukemia)50 µM48>80%[5]
Camptothecin DBTRG-05 (Glioblastoma)0.2 µM24Significant Increase[6]
CompoundCell LineConcentrationTime (hours)Caspase-3/7 Activity (Fold Change vs. Control)Data Source
This compound MOLM-13 (AML)Data Not AvailableData Not AvailableData Not Available in Searched LiteratureN/A
Etoposide HeLa50 µg/mL12Significant Increase[7]
Doxorubicin 32D BCR-ABL1+1 µM24Increased[8]

Note: Direct quantitative comparisons are challenging due to variations in experimental setups across different studies. The data for this compound's direct effect on the percentage of apoptotic cells and caspase activity in vitro was not available in the searched literature. The in vivo data for this compound indicates a strong anti-leukemic effect, which is consistent with apoptosis induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm and quantify apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Seeding and Treatment: Seed MOLM-13 or MV4-11 cells at a density of 1x10^5 cells/well in a 6-well plate. Treat the cells with the desired concentrations of this compound or comparator compounds for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: Following treatment, collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Principle: The assay utilizes a substrate for caspase-3 and caspase-7 that, when cleaved, releases a fluorescent molecule. The intensity of the fluorescence is directly proportional to the caspase activity.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound or comparator compounds as described for the Annexin V assay.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.

  • Assay Reaction: Add the caspase-3/7 substrate to the cell lysate and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and caspases.[10][11]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. The cleavage of pro-caspases into their active forms and the cleavage of PARP by active caspases are hallmarks of apoptosis.

Procedure:

  • Cell Lysis: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual framework for understanding the experimental processes and the mechanism of action of this compound.

Apoptosis_Detection_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture AML Cell Lines (e.g., MOLM-13, MV4-11) Treatment Incubate with This compound or Comparators Cell_Culture->Treatment Annexin_V Annexin V/PI Staining Treatment->Annexin_V Harvest & Stain Caspase_Assay Caspase-3/7 Activity Assay Treatment->Caspase_Assay Harvest & Lyse Western_Blot Western Blotting (Cleaved PARP, Caspases) Treatment->Western_Blot Harvest & Lyse Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Fluorometry Fluorometric Reading Caspase_Assay->Fluorometry Imaging Western Blot Imaging Western_Blot->Imaging

Caption: Experimental workflow for confirming apoptosis.

Intrinsic_Apoptosis_Pathway This compound This compound Mcl1 Mcl-1 This compound->Mcl1 inhibits Bim Bim (Pro-apoptotic) Mcl1->Bim sequesters Bax_Bak Bax/Bak Activation Bim->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3_7 Caspase-3/7 Activation Apoptosome->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

References

A Head-to-Head In Vitro Comparison of Leading MCL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent MCL-1 inhibitors: S63845, AZD5991, and AMG-176. The data presented is compiled from publicly available experimental results to facilitate an informed evaluation of these compounds.

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family and a high-priority target in oncology drug discovery.[1] Its overexpression is implicated in the progression of various cancers and contributes to resistance against conventional chemotherapies and other targeted agents.[2][3] This has spurred the development of potent and selective small-molecule inhibitors aimed at restoring the natural process of apoptosis in cancer cells.

This guide focuses on the in vitro biochemical and cellular activities of three leading clinical candidates: S63845, AZD5991, and AMG-176.

Biochemical Potency and Selectivity

The direct binding affinity and inhibitory activity of these compounds against the MCL-1 protein are foundational metrics for their evaluation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed to quantify these interactions.

InhibitorAssay TypeTargetKiIC50SelectivityReference
S63845 TR-FRETHuman MCL-1-< 1.2 nM>10,000-fold vs BCL-2/BCL-xL[4]
AZD5991 FRETHuman MCL-1200 pM0.72 nM>5,000-fold vs BCL-2, >8,000-fold vs BCL-xL[5][6]
AMG-176 TR-FRETHuman MCL-10.06 nM->15,000-fold vs BCL-2, >11,000-fold vs BCL-xL[2]

Cellular Activity in Cancer Cell Lines

The ultimate goal of an MCL-1 inhibitor is to induce apoptosis in cancer cells that depend on MCL-1 for survival. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

InhibitorCell LineCancer TypeIC50 / GI50Reference
S63845 Multiple Myeloma Cell Lines (sensitive)Multiple Myeloma< 0.1 µM[7]
AML Cell LinesAcute Myeloid Leukemia4–233 nM[2]
AZD5991 MOLP-8Multiple Myeloma< 100 nM[6]
MV4-11Acute Myeloid Leukemia< 100 nM[6]
AMG-176 OPM-2Multiple Myeloma11.5 nM (in the absence of 5% HS)[8]
AML and MM cell linesAcute Myeloid Leukemia, Multiple Myeloma-

The MCL-1 Signaling Pathway and Mechanism of Action

MCL-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). BH3-only proteins, such as BIM and NOXA, can bind to MCL-1, displacing BAX/BAK and triggering apoptosis.[1] MCL-1 inhibitors act as BH3 mimetics, binding to the BH3-binding groove of MCL-1 with high affinity, thereby liberating pro-apoptotic proteins and initiating the apoptotic cascade.[2]

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL-1 BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters MOMP MOMP BAX_BAK->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Caspases Caspases CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes BH3_mimetics MCL-1 Inhibitors (e.g., S63845, AZD5991, AMG-176) BH3_mimetics->MCL1 Inhibits BH3_only BH3-only proteins (BIM, NOXA) BH3_only->MCL1 Inhibits Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Mechanistic Mechanistic Studies TR_FRET TR-FRET / FRET / AlphaScreen (Binding Affinity - Ki, IC50) Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) (Potency - IC50/GI50) TR_FRET->Cell_Viability Primary Screening Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase-Glo) (Mechanism of Action) Cell_Viability->Apoptosis_Assay Confirmation of Apoptotic Induction Co_IP Co-Immunoprecipitation (Target Engagement) Apoptosis_Assay->Co_IP Confirmation of On-Target Activity Western_Blot Western Blot (Apoptotic Markers - Cleaved PARP/Caspase-3) Co_IP->Western_Blot Elucidation of Downstream Effects

References

Overcoming Venetoclax Resistance in AML: A Comparative Guide to the Efficacy of the MALT1 Inhibitor VU0661013

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Nashville, TN – In the landscape of Acute Myeloid Leukemia (AML) treatment, the emergence of resistance to the BCL-2 inhibitor venetoclax presents a significant clinical challenge. Researchers and drug development professionals are actively seeking novel therapeutic strategies to overcome this resistance. A promising agent in this endeavor is VU0661013, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein often implicated in venetoclax resistance. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data and detailed methodologies, to inform ongoing research and development in this critical area.

The Challenge of Venetoclax Resistance in AML

Venetoclax, a BH3 mimetic, has revolutionized the treatment of AML, particularly in older patients unfit for intensive chemotherapy.[1][2] It functions by selectively binding to and inhibiting B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, thereby triggering programmed cell death in leukemic cells.[1][2] However, a significant portion of patients either do not respond to venetoclax-based therapies or relapse after an initial response.[1] A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably MCL-1.[3] AML cells can develop a dependency on MCL-1 for survival, rendering BCL-2 inhibition by venetoclax ineffective. This has spurred the development of MCL-1 inhibitors as a rational approach to resensitize AML cells to apoptosis.

This compound: A Potent and Selective MCL-1 Inhibitor

This compound is a novel small molecule inhibitor that demonstrates high potency and selectivity for MCL-1.[3] By binding to MCL-1, this compound displaces pro-apoptotic proteins, leading to the induction of apoptosis in MCL-1-dependent cancer cells. Its efficacy has been demonstrated in preclinical models of venetoclax-resistant AML, highlighting its potential as a therapeutic agent in this setting.

Comparative Efficacy of MCL-1 Inhibitors

Several MCL-1 inhibitors are under investigation for the treatment of hematological malignancies. This section compares the in vitro activity of this compound with other notable MCL-1 inhibitors.

InhibitorTarget(s)Ki (pM) for MCL-1Ki (µM) for BCL-2Ki (µM) for BCL-xLKey Findings in Venetoclax-Resistant AML
This compound MCL-197 ± 300.73> 40Active in venetoclax-resistant cells and patient-derived xenografts. Synergizes with venetoclax.[3]
AZD5991 MCL-1---In combination with venetoclax, synergistically induced cell death in venetoclax-resistant AML models in vitro and in vivo.[4]
MIK665 (S64315) MCL-1---Combination with venetoclax was effective in eliminating AML blasts in samples with primary resistance to either agent.[5][6]

Note: Direct comparative Ki values for all compounds under identical assay conditions are not always available in the public domain. The data presented is based on reported values from individual studies.

Signaling Pathways in Apoptosis and Venetoclax Resistance

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, MCL-1, BCL-xL) proteins determines cell fate. In many AML cells, survival is dependent on the sequestration of pro-apoptotic proteins by anti-apoptotic counterparts.

Apoptosis_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 BCL-2 Family Interactions cluster_2 Therapeutic Intervention MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits MCL1 MCL-1 MCL1->BAX_BAK Inhibits BAX_BAK->MOMP Induces BIM BIM (Pro-apoptotic) BIM->BCL2 Binds to BIM->MCL1 Binds to BIM->BAX_BAK Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits This compound This compound This compound->MCL1 Inhibits

Caption: BCL-2 family-mediated apoptosis and drug action.

In venetoclax-resistant AML, upregulation of MCL-1 allows the cell to continue sequestering pro-apoptotic proteins, thereby preventing apoptosis despite BCL-2 inhibition. This compound circumvents this by directly inhibiting MCL-1, leading to the release of pro-apoptotic factors and subsequent cell death.

Experimental Protocols

Generation of Venetoclax-Resistant AML Cell Lines

A common method to study drug resistance involves the in vitro generation of resistant cell lines.

Experimental_Workflow_Resistant_Cell_Line start Parental AML Cell Line step1 Culture with increasing concentrations of Venetoclax start->step1 step2 Monitor cell viability (e.g., CellTiter-Glo) step1->step2 step3 Isolate and expand resistant populations step2->step3 end Venetoclax-Resistant AML Cell Line step3->end

Caption: Workflow for generating venetoclax-resistant cells.

Protocol:

  • Initiation: Parental AML cell lines (e.g., MOLM-13, MV4-11) are cultured in standard growth medium.

  • Dose Escalation: Cells are exposed to gradually increasing concentrations of venetoclax, starting from a sub-lethal dose.[7]

  • Viability Monitoring: Cell viability is continuously monitored using assays such as CellTiter-Glo® to determine the half-maximal effective concentration (EC50).

  • Selection and Expansion: Surviving cell populations are isolated and expanded at each concentration level.

  • Confirmation: The resulting cell line is confirmed to have a significantly higher EC50 for venetoclax compared to the parental line, confirming the resistant phenotype.

BH3 Profiling

BH3 profiling is a functional assay used to determine the mitochondrial apoptotic priming of a cell, revealing its dependence on specific anti-apoptotic proteins.

Protocol:

  • Cell Preparation: AML cells are harvested and washed.

  • Permeabilization: The plasma membrane is selectively permeabilized using a mild detergent like digitonin, leaving the mitochondrial outer membrane intact.

  • Peptide Exposure: The permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from pro-apoptotic proteins (e.g., BIM, BAD, NOXA). These peptides selectively interact with different anti-apoptotic BCL-2 family members.

  • Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: MOMP is measured by assessing the release of cytochrome c from the mitochondria, typically via flow cytometry or plate-based assays.[8]

  • Data Analysis: The degree of cytochrome c release in response to specific BH3 peptides indicates the cell's dependence on the corresponding anti-apoptotic protein for survival. For example, sensitivity to the MS1 peptide (an MCL-1 selective peptide) would indicate MCL-1 dependence.

Conclusion and Future Directions

The development of targeted therapies like this compound represents a significant step forward in addressing the clinical challenge of venetoclax resistance in AML. The data strongly suggest that MCL-1 inhibition is a viable and effective strategy to re-engage the apoptotic machinery in resistant leukemic cells. The synergistic activity observed when combining MCL-1 and BCL-2 inhibitors offers a compelling rationale for combination therapies in clinical trials. Functional assays like BH3 profiling will be instrumental in identifying patients most likely to benefit from such targeted approaches, paving the way for more personalized and effective AML treatment regimens. Further clinical investigation of this compound and other MCL-1 inhibitors is warranted to translate these promising preclinical findings into improved patient outcomes.

References

Predicting Responsiveness to VU0661013: A Comparative Guide to Biomarkers for MCL-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting cellular response to VU0661013, a novel, potent, and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Understanding these biomarkers is critical for patient stratification in clinical trials and for developing rational combination therapies. We will compare this compound with other MCL-1 inhibitors and provide detailed experimental protocols for key predictive assays.

The Central Role of MCL-1 in Apoptosis and Cancer

This compound exerts its therapeutic effect by targeting a key regulator of the intrinsic apoptosis pathway, MCL-1.[1][2] In many cancers, particularly hematologic malignancies like Acute Myeloid Leukemia (AML), cancer cells overexpress anti-apoptotic proteins such as MCL-1 and BCL-2 to evade programmed cell death.[1][2] These proteins sequester pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent cell death.[1] this compound selectively binds to MCL-1, disrupting the MCL-1/BIM interaction, which liberates BIM to promote apoptosis.[1][2][3] This mechanism is particularly relevant in tumors that have developed resistance to BCL-2 inhibitors like venetoclax, often through the upregulation of MCL-1.[1][2][4]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK CytoC Cytochrome c BAX_BAK->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Initiates BIM BIM (Pro-apoptotic) BIM->BAX_BAK Activates MCL1 MCL-1 (Anti-apoptotic) MCL1->BIM Inhibits BCL2 BCL-2 (Anti-apoptotic) BCL2->BIM Inhibits This compound This compound This compound->MCL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Figure 1: BCL-2 Family Signaling Pathway and Drug Action.

Key Biomarkers for Predicting Response to MCL-1 Inhibitors

While MCL-1 is the direct target, its expression level alone has proven to be an inconsistent predictor of sensitivity to MCL-1 inhibitors.[5][6] A multi-faceted approach, incorporating functional assays and molecular signatures, is emerging as a more reliable strategy for predicting response.

Biomarker CategorySpecific MarkerMethodologyIndication of Sensitivity to this compoundIndication of Resistance to this compound
Functional Assay BH3 Profiling Measures mitochondrial outer membrane permeabilization in response to BH3 peptides.High mitochondrial priming, specifically in response to the MCL-1 selective peptide (MS1), indicates MCL-1 dependence.[1][7]Low mitochondrial priming or priming in response to peptides that indicate dependence on other anti-apoptotic proteins (e.g., BCL-xL).[6]
Protein Expression MCL-1 Western Blot, Immunohistochemistry (IHC), Mass SpectrometryHigh expression may correlate with sensitivity in some contexts, but it is generally considered an unreliable standalone biomarker.[6]Low expression. However, resistance can occur even with high expression.[5]
BCL-xL Western Blot, IHC, Mass SpectrometryLow expression.High expression is a common mechanism of intrinsic and acquired resistance.[6][8]
BAK Western Blot, IHC, Mass SpectrometryHigh expression has been correlated with sensitivity to some MCL-1 inhibitors.[6]Low expression.
ABCB1 (MDR1) Flow Cytometry, qRT-PCR, Western BlotLow expression.High expression has been shown to confer resistance to the MCL-1 inhibitor MIK665 in AML.[8][9]
Gene Signature AXL, IL6, EFEMP1, ETS1 RNA sequencing, qRT-PCRLow expression of this four-gene signature (identified in Triple-Negative Breast Cancer).[5][10]High expression of this four-gene signature.[5][10]

Comparison with Alternative MCL-1 Inhibitors

This compound is one of several selective MCL-1 inhibitors that have been developed. While they share the same target, their clinical development status and the specific biomarkers investigated can vary.

DrugKey FeaturesInvestigated Biomarkers of Sensitivity/ResistanceClinical Trial Status (as of late 2025)
This compound Potent and selective MCL-1 inhibitor; demonstrates synergy with venetoclax.[1]Sensitivity: MCL-1 dependence as measured by BH3 profiling.[1]Preclinical; has been extensively studied in patient-derived xenograft models.[1][3]
AZD5991 Intravenous, selective MCL-1 inhibitor.[11]Sensitivity: High BAK expression, low BCL-xL expression.[6] A 4-gene signature (AXL, IL6, EFEMP1, ETS1) in TNBC.[5]Phase 1/2 trials were initiated but some were terminated due to safety signals (cardiac toxicity).[6][12]
MIK665 (S64315) Potent and selective MCL-1 inhibitor.[13][14]Resistance: High expression of BCL-xL and ABCB1 (MDR1) in AML.[8][9]Phase 1 trials initiated for AML, MDS, Multiple Myeloma, and Lymphoma.[13]
AMG 176 / AMG 397 Intravenous (176) and oral (397) selective MCL-1 inhibitors.[15]Preclinical data supports dependence on MCL-1.Phase 1 trials were placed on clinical hold due to signals of cardiac toxicity.[15][16]

Rational Combination: this compound and Venetoclax

A major mechanism of resistance to the BCL-2 inhibitor venetoclax is the upregulation of MCL-1.[4][17] This provides a strong rationale for combining venetoclax with an MCL-1 inhibitor like this compound. Preclinical studies have demonstrated significant synergy between these two agents, showing effectiveness even in venetoclax-resistant AML cells.[1][17] This dual targeting of the two key anti-apoptotic pathways can prevent therapeutic escape and lead to deeper, more durable responses.

cluster_Resistance Venetoclax Resistance Mechanism cluster_Combination Combination Therapy Solution Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Venetoclax->Apoptosis Synergistic Induction of MCL1_up MCL-1 Upregulation BCL2->MCL1_up Leads to compensatory CellSurvival Cell Survival MCL1_up->CellSurvival Promotes MCL1 MCL-1 This compound This compound This compound->MCL1 Inhibits This compound->Apoptosis Synergistic Induction of

Figure 2: Rationale for Combining this compound with Venetoclax.

Experimental Protocols

Key Experiment: BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming."[18][19] It is a powerful tool for predicting sensitivity to drugs that target the BCL-2 family of proteins.

start Start: Isolate Cells perm Permeabilize Cells (e.g., with Digitonin) start->perm expose Expose Mitochondria to Panel of BH3 Peptides (e.g., BIM, BAD, MS1) perm->expose incubate Incubate at Constant Temperature expose->incubate measure Measure Mitochondrial Outer Membrane Permeabilization (MOMP) incubate->measure analyze Analyze Data: Calculate % Priming measure->analyze end End: Determine Apoptotic Dependency analyze->end

Figure 3: Experimental Workflow for BH3 Profiling.

Objective: To determine the dependence of a cell population on specific anti-apoptotic proteins (MCL-1, BCL-2, BCL-xL) by measuring mitochondrial response to a panel of synthetic BH3 peptides.

Materials & Reagents:

  • Cells of Interest: Suspension or adherent cells.

  • Buffers:

    • Mannitol Experimental Buffer (MEB): 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.[19]

  • Permeabilizing Agent: Digitonin (e.g., 5 mg/mL stock in DMSO). The optimal concentration must be titrated for each cell line to permeabilize the plasma membrane but not the mitochondrial membranes.[20]

  • BH3 Peptide Panel: Synthetic peptides corresponding to the BH3 domains of proteins like BIM, BAD, HRK, and MS1, dissolved in DMSO. Peptides should be titrated to determine optimal concentrations.[20]

  • Detection Reagents (Flow Cytometry Method):

    • Anti-Cytochrome c antibody (e.g., clone 6H2.B4).

    • Secondary antibody conjugated to a fluorophore.

    • Mitochondrial potential-sensitive dye (e.g., TMRE) to identify mitochondria-containing cells.

  • Equipment:

    • Flow cytometer.

    • 96-well plates.

    • Constant temperature room or water bath.[20]

Protocol (Adapted for Flow Cytometry):

  • Cell Preparation: Harvest and wash cells, then resuspend in MEB at a concentration of 1-2 x 10^6 cells/mL.

  • Digitonin Titration (Crucial First Step): Determine the lowest concentration of digitonin that permeabilizes >95% of cells (assessed by Trypan Blue staining) without disrupting mitochondrial integrity. This is cell-type specific.[20]

  • Peptide Exposure:

    • In a 96-well plate, add 10 µL of cell suspension to each well.

    • Add 10 µL of 2x concentration of each BH3 peptide to the respective wells. Include a DMSO-only control.

  • Permeabilization: Add 10 µL of 3x the optimal digitonin concentration to each well to initiate the assay.

  • Incubation: Incubate the plate at a constant room temperature for 30-60 minutes, protected from light.[20]

  • Fixation: Stop the reaction by adding formaldehyde to a final concentration of 1.5%.

  • Staining:

    • Wash the fixed cells.

    • Permeabilize with Triton X-100 or a similar detergent.

    • Block with a suitable blocking buffer (e.g., containing BSA or serum).

    • Incubate with the primary anti-Cytochrome c antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Data Acquisition: Analyze the samples on a flow cytometer. The percentage of cells that have lost cytochrome c staining is calculated for each peptide treatment.

  • Interpretation: The degree of cytochrome c release in response to a specific peptide indicates the cell's dependence on the corresponding anti-apoptotic protein that the peptide targets. For example, a strong response to the MS1 peptide signifies high MCL-1 dependence and predicts sensitivity to this compound.[7]

This guide summarizes the current understanding of biomarkers for this compound and other MCL-1 inhibitors. The field is rapidly evolving, and ongoing clinical trials will be crucial for validating these predictive markers and establishing their clinical utility. For researchers, the use of functional assays like BH3 profiling, in conjunction with molecular profiling, represents the most promising path to personalizing therapy with this important new class of anti-cancer agents.

References

Independent Validation of VU0661013: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial Topic Clarification: Initial research into VU0661013 as a potential therapeutic for schizophrenia revealed a discrepancy in its primary application. Extensive investigation has conclusively identified this compound not as a modulator of the M4 muscarinic receptor for neurological disorders, but as a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein.[1][2] This guide, therefore, provides an independent validation and comparison of this compound within its correct therapeutic context: oncology, with a focus on Acute Myeloid Leukemia (AML).

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other MCL-1 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of MCL-1 Inhibitors

The efficacy of this compound has been evaluated against other selective MCL-1 inhibitors, such as S63845, AZD5991, and A-1210477. The following tables summarize the quantitative data on their potency and in vitro activity across various AML cell lines.

Table 1: Comparative Potency of MCL-1 Inhibitors

CompoundTargetKi (pM)
This compound Human MCL-197 ± 30
S63845 Human MCL-1< 1200 (Kᵢ) / 190 (Kₐ)
AZD5991 Human MCL-1130
A-1210477 Human MCL-1454

Table 2: In Vitro Growth Inhibition (GI₅₀/IC₅₀) in AML Cell Lines (nM)

Cell LineThis compound (GI₅₀)[2]S63845 (IC₅₀)[3]AZD5991 (EC₅₀)[4][5]A-1210477 (Viability)[6]
MOLM-13 ~100-10004-23333Significant decrease at 100
MV4-11 ~100-10004-23324Significant decrease at 100
OCI-AML3 >10,0004-233N/ASignificant decrease at 100
HL-60 >10,0004-233N/ASignificant decrease at 100

Key Experimental Protocols

Detailed methodologies for the validation of this compound's efficacy are provided below.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP.[7][8][9][10]

  • Cell Plating: Seed AML cells (e.g., MOLM-13, MV4-11) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound or other MCL-1 inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Western Blot for Apoptosis Markers

This method detects the cleavage of key apoptotic proteins, such as PARP and Caspase-3.[1][11][12][13]

  • Sample Preparation:

    • Treat AML cells with this compound at various concentrations and time points.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for MCL-1/BIM Interaction

This technique is used to demonstrate that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM.[14][15][16][17]

  • Cell Lysis: Lyse treated and untreated AML cells with a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add the primary antibody against MCL-1 or BIM and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against MCL-1 and BIM. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.

In Vivo AML Xenograft Model

This protocol outlines the use of a mouse model to assess the in vivo efficacy of this compound.[2][18][19][20][21]

  • Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice.

  • Cell Implantation:

    • Subcutaneously inject 5-10 x 10⁶ MV4-11 or MOLM-13 cells in a mixture of media and Matrigel into the flank of each mouse.[20]

    • Alternatively, for a disseminated leukemia model, inject 1-5 x 10⁶ cells intravenously via the tail vein.[19]

  • Tumor Growth and Monitoring:

    • Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (for cells expressing luciferase).

    • Monitor animal health and body weight regularly.

  • Drug Administration:

    • Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 75 mg/kg) and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.[2]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

    • For disseminated models, assess tumor burden in the bone marrow, spleen, and peripheral blood by flow cytometry for human CD45+ cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.

MCL1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL-1 BIM BIM MCL1->BIM Sequesters BAK_BAX BAK/BAX BIM->BAK_BAX Activates MOMP MOMP BAK_BAX->MOMP Induces Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome MOMP->Cytochrome_c Release Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->MCL1 Inhibits

Caption: MCL-1 mediated apoptosis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Cell_Culture AML Cell Lines (MOLM-13, MV4-11) Treatment Treat with This compound Cell_Culture->Treatment Viability Cell Viability Assay (CellTiter-Glo) Treatment->Viability Apoptosis_Markers Western Blot (Cleaved PARP/Caspase-3) Treatment->Apoptosis_Markers CoIP Co-Immunoprecipitation (MCL-1/BIM) Treatment->CoIP Xenograft AML Xenograft Model (NOD/SCID Mice) Drug_Admin Administer This compound Xenograft->Drug_Admin Tumor_Measurement Measure Tumor Burden (Calipers/Imaging) Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis (Flow Cytometry, IHC) Tumor_Measurement->Endpoint

Caption: Experimental workflow for the validation of this compound's anti-cancer effects.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of VU0661013

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for VU0661013, a potent and selective MCL-1 inhibitor. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following is a summary of key safety information derived from safety data sheets (SDS).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling Guidelines:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Use only in a well-ventilated area or outdoors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The primary recommendation is to dispose of the compound and its container through an approved waste disposal plant.[1]

Step 1: Waste Identification and Segregation

  • Identify all waste materials containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

Step 2: Containment

  • Place solid waste, such as contaminated gloves and labware, into a suitable, clearly labeled, and closed container.

  • For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled waste container.

Step 3: Labeling

  • Clearly label the waste container with the name "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department. Include hazard symbols as appropriate.

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Follow any specific storage temperature requirements for the compound, such as in a freezer, to maintain stability if necessary.[1]

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal contractor with all necessary information about the waste, including the safety data sheet.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[1][2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1][2]

For spills, ensure adequate ventilation and use personal protective equipment. Sweep up any solid material and place it in a suitable container for disposal. Avoid dust formation.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

VU0661013_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: This compound Waste Generation ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill_kit Ensure Spill Kit is Accessible start->spill_kit segregate Segregate this compound Waste ppe->segregate contain Place in Labeled, Sealed Container segregate->contain storage Store in Designated Secure Area contain->storage contact_ehs Contact EHS or Waste Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal by Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling VU0661013

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for VU0661013

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Chemical and Hazard Identification

This compound is identified as a potent and selective MCL-1 inhibitor.[1][2][3] While a valuable tool in research, it presents specific hazards that necessitate careful handling.

Identifier Value
Product Name This compound
Synonyms VU-0661013, VU 661013
CAS Number 2131184-57-9[2][4][5]
Molecular Formula C39H39Cl2N5O4[2][4]
Molecular Weight 712.66 g/mol [4][5]
GHS Hazard Statements H302: Harmful if swallowed.[4] H410: Very toxic to aquatic life with long lasting effects.[4]
Occupational Exposure Limits No established occupational exposure limit values.[4][6]

Personal Protective Equipment (PPE)

A risk assessment is the foundation for determining the specific PPE required.[7] The following are the minimum recommended PPE when handling this compound, based on its Safety Data Sheet.[4]

Eye and Face Protection
  • Primary: Wear safety goggles with side-shields to protect against splashes.[4][6]

  • Enhanced: If there is a significant risk of splashing or aerosol generation, use a face shield in addition to safety goggles.[7][8]

Hand Protection
  • Gloves: Wear protective, chemical-resistant gloves.[4][6] Nitrile gloves are a common choice in laboratory settings, but it is crucial to consult a glove compatibility chart for the specific solvents being used.[7][9]

  • Technique: Always inspect gloves for damage before use. Do not wear gloves outside of the laboratory and wash hands thoroughly after removing them.[8] For high-risk procedures, consider wearing two pairs of gloves.[8][9]

Skin and Body Protection
  • Lab Coat: A lab coat or gown is mandatory to prevent contamination of personal clothing.[8][9]

  • Impervious Clothing: The Safety Data Sheet specifies "impervious clothing," which may necessitate a more protective garment like a disposable gown or coverall depending on the scale of the work.[4][6]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[8]

Respiratory Protection
  • When Required: A suitable respirator must be used when there is a risk of inhaling dust or aerosols, especially when handling the compound as a powder.[4][6]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or other primary containment device.[4][7]

Operational and Disposal Plans

Handling and Experimental Workflow
  • Preparation: Before handling, ensure an eye-wash station and safety shower are accessible.[4][6] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE (lab coat, gloves, eye protection) before entering the designated handling area.

  • Weighing: Handle the powdered form of this compound in a chemical fume hood or a ventilated balance enclosure to prevent the formation of dust and aerosols.[4]

  • Dissolution: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing. This compound is soluble in DMSO and Methanol.[3]

  • Handling Solutions: When working with solutions, take care to avoid splashes and direct contact with skin or eyes.

  • Post-Handling: After handling, wash the work area thoroughly. Remove PPE carefully to avoid self-contamination. Wash hands immediately and thoroughly.[4][8]

Storage
  • Powder: Store the container tightly sealed at -20°C.[2][3][4]

  • In Solvent: Store solutions at -80°C.[4] Keep away from direct sunlight.[4]

Disposal Plan
  • Waste Classification: this compound is classified as very toxic to aquatic life with long-lasting effects.[4] Therefore, all waste must be treated as hazardous.

  • Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Do not dispose of this compound down the drain or in general waste.[4] The contents and the container must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Safe Handling Workflow Diagram

VU0661013_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Gown, Gloves, Goggles) prep_area->don_ppe Verify Safety Equipment weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste 7. Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands hazard1 Inhalation Hazard hazard1->weigh hazard2 Contact Hazard hazard2->dissolve hazard2->experiment hazard3 Aquatic Toxicity hazard3->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.